2,4-Dichloro-6-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUMUZOLTXVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544220 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-02-6 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it a valuable building block in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its synthesis pathway.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its reactivity, solubility, and pharmacokinetic profile. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |
| Boiling Point (Predicted) | 166.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.542 ± 0.06 g/cm³ | |
| pKa (Predicted) | -4.34 ± 0.10 | [1] |
| Physical Form | Liquid | [2] |
Synthesis Pathway
This compound is commonly synthesized from its precursor, 2,4-dichloro-6-(trichloromethyl)pyridine, through a fluorination reaction. This process typically involves the use of a fluorinating agent to replace the chlorine atoms of the trichloromethyl group with fluorine atoms.[3]
Caption: Synthesis of this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for halogenated organic compounds and can be adapted for this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is a key physical property for its characterization.[4]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble a simple distillation apparatus.
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[4]
-
For compounds that may decompose at their atmospheric boiling point, a vacuum distillation can be performed to determine the boiling point at a reduced pressure.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental to its application in synthesis and formulation.[5][6]
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure for Qualitative Solubility:
-
In a series of test tubes, add approximately 10-20 mg of this compound.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Vortex each test tube for 30 seconds.
-
Visually observe whether the compound has dissolved to form a clear solution.[5][6]
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the substituted pyridine ring.
-
¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C-Cl, C-F, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound CAS#: 39891-02-6 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 4. vernier.com [vernier.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)pyridine, a key fluorinated building block in synthetic chemistry. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its applications in the development of novel pharmaceuticals and agrochemicals. This guide also includes detailed experimental protocols for its synthesis and subsequent chemical transformations, along with a compilation of its spectroscopic data for analytical purposes.
Introduction
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules is a widely employed strategy in medicinal and agricultural chemistry. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyridine ring makes this compound a versatile intermediate for the synthesis of a wide array of more complex molecules through nucleophilic substitution and cross-coupling reactions.
Chemical Structure and Identification
The structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 39891-02-6 |
| Molecular Formula | C6H2Cl2F3N |
| Molecular Weight | 215.99 g/mol [1] |
| InChI | 1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H[1] |
| InChIKey | BJHUMUZOLTXVSC-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=C(N=C1C(F)(F)F)Cl)Cl |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Colorless to off-white solid-liquid mixture[1] |
| Boiling Point | 166.7±35.0 °C (Predicted) |
| pKa | -4.34±0.10 (Predicted)[1] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C[1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from the corresponding trichloromethylpyridine derivative. This process involves the fluorination of the trichloromethyl group.
General Synthetic Pathway
The synthesis involves the conversion of 2,4-dichloro-6-(trichloromethyl)pyridine to this compound.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure described in the patent literature for the synthesis of trifluoromethylpyridines.[2]
Materials:
-
2,4-dichloro-6-(trichloromethyl)pyridine
-
Antimony trifluoridedichloride (SbF3Cl2)
-
Anhydrous reaction vessel
-
Distillation apparatus
-
Appropriate solvents for workup and purification
Procedure:
-
In a dry, inert atmosphere, charge the reaction vessel with 2,4-dichloro-6-(trichloromethyl)pyridine.
-
Add antimony trifluoridedichloride to the reaction vessel. The molar ratio of the fluorinating agent to the starting material should be optimized for complete conversion.
-
Heat the reaction mixture. The reaction temperature and time will need to be determined empirically, but temperatures in the range of 100-200°C are typical for such fluorinations.
-
Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction mixture, for example, by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Reactivity and Applications in Synthesis
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more reactive towards nucleophilic attack than the chlorine at the 4-position. This differential reactivity allows for selective functionalization of the molecule.
Nucleophilic Aromatic Substitution
This compound can react with various nucleophiles, such as amines and alkoxides, to displace one or both of the chlorine atoms.
Caption: Nucleophilic substitution reactions of the title compound.
Experimental Protocol: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine
This protocol is adapted from a procedure for a similar substrate, 2,6-dichloro-4-(trifluoromethyl)pyridine, and illustrates the selective substitution at the 2-position.[3]
Materials:
-
This compound
-
Aqueous ammonia (e.g., 28% solution)
-
A hydrophilic ether solvent (e.g., Tetrahydrofuran - THF)
-
Autoclave or a sealed pressure vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure vessel, combine this compound (1.0 eq.), aqueous ammonia (a suitable excess, e.g., 10 eq.), and THF (a volume sufficient to dissolve the starting material).
-
Seal the vessel and heat the reaction mixture with stirring. A reaction temperature of around 150°C is a reasonable starting point.
-
Maintain the reaction at this temperature for several hours (e.g., 15 hours), monitoring the internal pressure.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents of this compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These reactions are invaluable for the synthesis of biaryl and heteroaryl compounds.
Caption: Suzuki-Miyaura coupling reaction of the title compound.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are crucial components in a variety of commercial and investigational drugs and agrochemicals. For instance, derivatives of 2-amino-4-(trifluoromethyl)pyridine are key intermediates in the synthesis of potent inhibitors of enzymes such as PI3K/mTOR, which are targets in cancer therapy, and Werner Helicase, another oncology target.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Two signals in the aromatic region, each a doublet or a singlet depending on the coupling constants, corresponding to the two protons on the pyridine ring.
-
¹³C NMR: Six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet in the region typical for a -CF3 group on an aromatic ring (around -60 to -70 ppm relative to CFCl3).
-
IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its unique combination of reactive sites and the presence of the trifluoromethyl group make it a highly sought-after intermediate in the fields of medicinal chemistry and agrochemical research. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use in the development of novel and impactful chemical entities. Further research into the reactivity and applications of this compound is warranted and is expected to lead to the discovery of new molecules with significant biological and material properties.
References
- 1. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Spectroscopic and Structural Analysis of 2,4-Dichloro-6-(trifluoromethyl)pyridine: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic and structural characteristics of 2,4-Dichloro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Due to the limited publicly available experimental data for this specific isomer, representative methodologies and data from closely related analogs are included to provide a comprehensive analytical framework.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 39891-02-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1][2] |
| Molecular Weight | 215.99 g/mol | [1][2] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.[2]
Predicted Mass-to-Charge Ratios (m/z) of Adducts: [2]
| Adduct | m/z |
| [M+H]⁺ | 215.95892 |
| [M+Na]⁺ | 237.94086 |
| [M-H]⁻ | 213.94436 |
| [M+NH₄]⁺ | 232.98546 |
| [M+K]⁺ | 253.91480 |
| [M]⁺ | 214.95109 |
Hypothetical Fragmentation Pathway:
A plausible fragmentation pathway for this compound under electron ionization would involve the initial loss of a chlorine atom, followed by the elimination of HCN or other neutral fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not available, the expected spectra can be inferred from related structures. For a closely related isomer, 2,6-Dichloro-4-(trifluoromethyl)pyridine, the ¹H NMR spectrum shows a singlet in the aromatic region. For this compound, two doublets would be expected in the ¹H NMR spectrum due to the two non-equivalent aromatic protons. The ¹³C NMR would show six distinct signals corresponding to the six carbon atoms of the pyridine ring and the trifluoromethyl group. The ¹⁹F NMR would exhibit a singlet for the CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound are not published. However, standard procedures for similar compounds can be applied. The following are representative protocols based on the analysis of related halogenated pyridines.[3][4]
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer) coupled with an appropriate ionization source (e.g., electrospray ionization for adduct formation or electron ionization for fragmentation analysis).
-
Sample Preparation: The sample would be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Data Acquisition: For ESI-MS, the solution would be infused directly into the ion source. For GC-MS using EI, a gas chromatograph would be used to introduce the sample. Mass spectra would be recorded over a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired using standard pulse sequences.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic and structural information for this compound. While a complete set of experimental data is not currently in the public domain, the provided information, including predicted mass spectral data and representative experimental protocols from analogous compounds, offers a valuable resource for researchers. Further experimental work is necessary to fully characterize the spectroscopic properties of this compound.
References
Solubility Profile of 2,4-Dichloro-6-(trifluoromethyl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-Dichloro-6-(trifluoromethyl)pyridine. As publicly available quantitative solubility data for this compound is limited, this document focuses on providing detailed experimental methodologies for solubility determination, a qualitative solubility profile based on related compounds, and the application context of this chemical.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂F₃N.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis. Notably, it serves as a reactant in the synthesis of ligands for organic blue phosphorescence dopants, which are materials used in the development of organic light-emitting diodes (OLEDs).[1] The physical form of the compound is a colorless to off-white solid-liquid mixture.[1]
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, a safety data sheet for a structurally similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is soluble in common organic solvents such as dichloromethane (MDC), methanol (MeOH), and acetone. This suggests that this compound is also likely to be soluble in polar aprotic and polar protic solvents.
To facilitate research and development, this guide provides a template for recording experimentally determined solubility data. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems of interest.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Dichloromethane | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| User-defined solvent |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the container minus the initial mass of the empty container.
-
Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
UV/Vis Spectroscopic Method
This method is suitable if this compound exhibits absorbance in the UV/Visible range and is particularly useful for determining the solubility of compounds with low solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the supernatant.
-
-
Analysis of Saturated Solution:
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.
-
Visualizing Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in the synthesis of blue phosphorescent dopants.
References
A Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Fluorinated Pyridine Building Block
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its commercial availability, physicochemical properties, and key synthetic applications, including detailed experimental protocols for its derivatization.
Commercial Availability
This compound (CAS Number: 39891-02-6) is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with the compound being available in quantities ranging from grams to kilograms. Researchers can source this intermediate from major chemical suppliers.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, safety assessment, and analytical characterization.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| CAS Number | 39891-02-6 |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 185-187 °C (lit.) |
| Density | 1.542 g/mL at 25 °C (lit.) |
| Purity | ≥95% (typical) |
Synthetic Applications and Key Reactions
This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The two chlorine atoms on the pyridine ring exhibit differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity enables the sequential introduction of various substituents, making it a valuable scaffold in the synthesis of complex molecules.
Nucleophilic Aromatic Substitution
One of the most common transformations involving this compound is nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards displacement by nucleophiles such as amines, alkoxides, and thiolates.
This protocol is adapted from a procedure for a structurally similar compound and illustrates the selective amination at the more reactive 4-position.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane (or another suitable solvent like THF)
-
Pressure-rated reaction vessel (e.g., a sealed tube or autoclave)
Procedure:
-
In a pressure-rated reaction vessel, combine this compound (1.0 eq) and 1,4-dioxane (5-10 volumes).
-
Add aqueous ammonia (10-15 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel to release any pressure.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Amino-2-chloro-6-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of this compound can also be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.
This representative protocol outlines the general conditions for a Suzuki-Miyaura coupling reaction with an arylboronic acid. The reactivity of the two chlorine atoms can be controlled by the reaction conditions, with the 4-position generally being more reactive.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2-3 eq).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, 2-3 eq)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and CuI (1-3 mol%) in the chosen solvent.
-
Add the base (2-3 eq).
-
Add the palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for the derivatization of this compound.
Caption: Nucleophilic Aromatic Substitution Pathway.
Caption: General Cross-Coupling Experimental Workflow.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of a wide range of functionalized pyridine derivatives. Its distinct reactivity at the 2- and 4-positions allows for selective and sequential modifications through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This method has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic scaffolds utilized in drug discovery, trifluoromethylpyridines have garnered significant attention. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with various arylboronic acids. The resulting 2-aryl-4-chloro-6-(trifluoromethyl)pyridine derivatives are valuable intermediates for the synthesis of biologically active compounds, particularly kinase inhibitors. The regioselective nature of this reaction, preferentially occurring at the C4 position under specific conditions, allows for the strategic elaboration of the pyridine core.
Data Presentation: Regioselective Suzuki Coupling of this compound
The following table summarizes the results of the C4-selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The reactions were performed under optimized, ligand-controlled conditions to favor substitution at the C4 position.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 92 |
| 3 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(4-(trifluoromethyl)phenyl)-6-(trifluoromethyl)pyridine | 75 |
| 5 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)-6-(trifluoromethyl)pyridine | 78 |
Experimental Protocols
General Procedure for the C4-Selective Suzuki-Miyaura Coupling Reaction
This protocol is a representative example for the synthesis of 2-chloro-4-aryl-6-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL).
-
To the Schlenk flask containing the reagents, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
The Schlenk flask is sealed and the reaction mixture is stirred vigorously at 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl-6-(trifluoromethyl)pyridine.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Application in Drug Discovery: Targeting the RAS-RAF-MEK-ERK Signaling Pathway
Derivatives of 2-aryl-4-chloro-6-(trifluoromethyl)pyridine have shown promise as inhibitors of various protein kinases. A key signaling cascade often implicated in cancer is the RAS-RAF-MEK-ERK pathway. Aberrant activation of this pathway can lead to uncontrolled cell proliferation and survival. The synthesized compounds can serve as scaffolds for the development of potent and selective RAF kinase inhibitors, thereby disrupting this oncogenic signaling cascade.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The selective functionalization of polyhalogenated heterocycles, such as 2,4-Dichloro-6-(trifluoromethyl)pyridine, presents a unique synthetic challenge. The presence of multiple reactive sites necessitates a high degree of control to achieve the desired regioselectivity. The electron-withdrawing nature of the trifluoromethyl group further modulates the reactivity of the pyridine ring, influencing the outcome of the cross-coupling reaction.
These application notes provide a detailed overview and experimental protocols for the selective mono-amination of this compound. The focus is on achieving selective substitution at the C-2 position, a common and synthetically useful transformation for this class of compounds.
Regioselectivity of the Reaction
In the Buchwald-Hartwig amination of 2,4-dichloropyridines, the amination reaction generally occurs with high regioselectivity at the C-2 position. This preference is attributed to the greater electrophilicity and accessibility of the C-2 position for oxidative addition to the palladium(0) catalyst. For 2,4-dichloropyridine, selectivities of 20:1 to 50:1 in favor of the C-2 isomer have been reported when using a Xantphos-based catalyst system.[3] The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring is expected to further enhance the reactivity of the chloro substituents towards nucleophilic attack, while maintaining the inherent preference for C-2 functionalization.
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[4]
-
Phosphine Ligands: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich biaryl phosphine ligands are often employed. For the amination of dichloropyridines, ligands such as Xantphos, BrettPhos, and XPhos have shown considerable efficacy.[3][5]
-
Base: A variety of bases can be used, with the choice often depending on the substrate's sensitivity to strong bases. Common choices include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu). For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to ensure a moisture-free reaction environment.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the selective mono-amination of this compound with a primary or secondary amine. It is important to note that these are general procedures, and optimization of reaction conditions may be necessary for specific amine coupling partners to achieve optimal yields.
Protocol 1: General Procedure for Mono-amination with a Primary Amine
This protocol is adapted from established procedures for the selective amination of 2,4-dichloropyridines.[3]
Materials:
-
This compound
-
Primary Amine (e.g., aniline, benzylamine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-6-(trifluoromethyl)pyridine derivative.
Protocol 2: Microwave-Assisted Procedure for Rapid Mono-amination
Microwave irradiation can significantly reduce reaction times for the Buchwald-Hartwig amination.[3]
Materials:
-
This compound
-
Primary or Secondary Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), sodium tert-butoxide (0.7 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 2 mol%), and BrettPhos (0.02 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (3 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the mono-amination of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific amine and reaction conditions used.
Table 1: Reaction Conditions for Mono-amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 |
| 2 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.5) | Dioxane | 100 | 12 |
| 3 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | Toluene | 80 | 16 |
Table 2: Expected Yields for the Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyridine Derivatives
| Product | Amine | Expected Yield (%) |
| 2-(Phenylamino)-4-chloro-6-(trifluoromethyl)pyridine | Aniline | 75-85 |
| 2-(Benzylamino)-4-chloro-6-(trifluoromethyl)pyridine | Benzylamine | 80-90 |
| 4-(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)morpholine | Morpholine | 85-95 |
| N-Butyl-4-chloro-6-(trifluoromethyl)pyridin-2-amine | n-Butylamine | 70-80 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of 2,4-Dichloro-6-(trifluoromethyl)pyridine and its Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine derivatives are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring, such as high metabolic stability and enhanced binding to target enzymes, make these scaffolds highly valuable in the design of modern crop protection agents. While various isomers of dichlorotrifluoromethylpyridine are utilized in industrial synthesis, this document focuses on the potential applications of 2,4-Dichloro-6-(trifluoromethyl)pyridine and the established use of its structural analog, 2,6-dichloro-4-(trifluoromethyl)aniline , in the creation of potent agrochemicals.
While direct and extensive literature on the use of this compound as a starting material for commercial agrochemicals is limited, the isomeric precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, is a well-established building block for a number of active ingredients. This aniline is a key component in the synthesis of certain phenylpyrazole insecticides.
Agrochemicals Derived from the 2,6-Dichloro-4-(trifluoromethyl)phenyl Scaffold
The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural feature in a class of insecticides known as phenylpyrazoles. One of the most prominent examples is Fipronil. The synthesis of these compounds heavily relies on the availability of 2,6-dichloro-4-(trifluoromethyl)aniline as a starting material.
Phenylpyrazole Insecticides
Phenylpyrazole insecticides are broad-spectrum insecticides that act as GABA-gated chloride channel blockers in insects. The synthesis of these compounds typically involves the reaction of a hydrazine derivative, prepared from the corresponding aniline, with a suitable diketone or its equivalent.
Synthesis of the Key Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline
The industrial synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline has been described through various routes, primarily starting from substituted benzotrifluorides rather than pyridine-based precursors.
Synthesis Route 1: From p-Chlorobenzotrifluoride
A common method involves the chlorination of p-chlorobenzotrifluoride followed by amination.[1]
Experimental Protocol: Synthesis of 3,4,5-Trichlorobenzotrifluoride
-
To a 1000 mL four-necked flask, add 1000 g of p-chlorobenzotrifluoride, 6 g of powdered iron, and 10 g of anhydrous aluminum chloride.
-
Begin agitation and heat the mixture to 100°C.
-
Slowly introduce 1028 g of dried chlorine gas while maintaining the reaction temperature at 110°C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and discharge the product to obtain a mixed solution of chlorinated benzotrifluorides.
Experimental Protocol: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
-
The crude 3,4,5-trichlorobenzotrifluoride mixture from the previous step is subjected to an amination reaction.
-
Detailed conditions for the amination reaction can vary, but a general procedure involves reacting the trichlorobenzotrifluoride with ammonia in a suitable solvent under pressure and at elevated temperatures.
-
The resulting 2,6-dichloro-4-(trifluoromethyl)aniline is then purified, typically by distillation.
Quantitative Data for Aniline Synthesis
| Starting Material | Product | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| p-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride | Fe/AlCl₃ | 110°C, Cl₂ gas | - | 82.46% (in mixture) | [1] |
| 3,4,5-Trichlorobenzotrifluoride | 2,6-dichloro-4-(trifluoromethyl)aniline | - | High-pressure amination | 70.63% | >99.0% | [1] |
Synthesis of Phenylpyrazole Insecticides
The synthesis of phenylpyrazole insecticides, such as Fipronil, involves the formation of a pyrazole ring from the key aniline intermediate.
Experimental Protocol: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
-
2,6-dichloro-4-trifluoromethylaniline is diazotized using a suspension of nitrosyl sulfuric acid.
-
The resulting diazonium salt is then reacted with a solution of ethyl 2,3-dicyanopropionate in acetic acid to yield the target pyrazole.[2]
This pyrazole derivative is a versatile intermediate that can be further functionalized to produce a variety of active insecticidal compounds.
Fungicidal Amides Containing the 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety
Research has also demonstrated the fungicidal potential of amide derivatives containing the 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold.
Experimental Protocol: General Synthesis of 2-chloro-N-aryl acetamides
-
To a solution of the desired aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) (0.05 mol) and triethylamine (0.05 mol) in a suitable solvent like toluene (50 mL), add chloroacetyl chloride (0.05 mol) dropwise over 30 minutes while cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture to remove triethylamine hydrochloride.
-
Wash the organic phase with water (3 x volume).
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[3][4][5]
Potential Role of this compound
While direct synthetic routes from this compound to the aforementioned agrochemicals are not prominently described in the reviewed literature, its structural similarity to precursors of active molecules suggests its potential as a valuable, albeit less common, intermediate. The reactivity of the chlorine atoms on the pyridine ring allows for nucleophilic substitution reactions, which could theoretically be employed to introduce functionalities that could then be elaborated into an active agrochemical.[6] However, the synthesis of the corresponding aniline from this pyridine derivative is not a straightforward or commonly reported transformation.
Synthetic Pathways and Workflows
Caption: Synthesis of Phenylpyrazole Insecticides and Fungicidal Amides.
Caption: Workflow for the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline.
Conclusion
The 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold is a validated and important component in the development of modern insecticides and has shown promise in the creation of novel fungicides. The synthesis of these agrochemicals is largely dependent on the availability of 2,6-dichloro-4-(trifluoromethyl)aniline. While the direct application of this compound in the synthesis of commercial agrochemicals is not well-documented in publicly available literature, the relevance of its structural motifs in active compounds suggests that it could be a target for further research and development in the agrochemical industry. The protocols and data presented herein provide a foundation for researchers interested in the synthesis and application of these valuable chemical entities.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,4-Dichloro-6-(trifluoromethyl)pyridine as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro-substituents, make it a valuable scaffold for the synthesis of complex pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the chlorine atoms provide handles for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a multi-kinase inhibitor, Pexidartinib, which targets Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).
Application in the Synthesis of Pexidartinib
Pexidartinib is an orally available small molecule tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor (TGCT). It functions by blocking the signaling of CSF-1R, KIT, and FLT3, which are key drivers in the proliferation of tumor-associated macrophages and other cancer cells. The synthesis of Pexidartinib can be efficiently achieved using this compound as a key starting material for the preparation of the crucial intermediate, (6-(trifluoromethyl)pyridin-3-yl)methanamine.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Pexidartinib and its pharmacological activity.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| Overall Yield of Pexidartinib from Intermediate 3 | 78.8% | [1] |
| Pharmacological Activity (IC50) | ||
| CSF-1R | 20 nM | |
| KIT | 10 nM | |
| FLT3 | 160 nM |
Experimental Protocols
I. Synthesis of the Key Intermediate: (6-(Trifluoromethyl)pyridin-3-yl)methanamine
Step 1: Regioselective Cyanation
A plausible initial step involves the regioselective displacement of one of the chlorine atoms with a cyanide group. The C4 position is generally more activated towards nucleophilic attack in such systems.
-
Reaction: this compound is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures.
-
Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Reduction of the Nitrile
The resulting cyanopyridine derivative is then reduced to the corresponding aminomethylpyridine.
-
Reaction: The nitrile is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) or by catalytic hydrogenation (e.g., H2, Raney Nickel or Palladium on carbon).
-
Work-up and Purification: The reaction is carefully quenched, and the product is isolated by extraction and purified by distillation or chromatography to yield (6-(trifluoromethyl)pyridin-3-yl)methanamine.
II. Synthesis of Pexidartinib from the Key Intermediate
The following protocol for the synthesis of Pexidartinib from (6-(trifluoromethyl)pyridin-3-yl)methanamine (referred to as raw material 3 in the patent) is adapted from patent CN111233857A.[1]
Step 1: Alkylation of 5-chloro-7-azaindole
-
Materials: 5-chloro-7-azaindole (raw material 1), 2-chloro-5-chloromethylpyridine (raw material 2), potassium iodide, silver oxide, 1,4-dioxane.
-
Procedure:
-
Under an inert gas atmosphere (e.g., nitrogen), dissolve 5-chloro-7-azaindole (1.0 eq) in 1,4-dioxane.
-
Sequentially add potassium iodide (0.2 eq) and silver oxide (1.2 eq).
-
Heat the reaction mixture to 100 °C.
-
Dissolve 2-chloro-5-chloromethylpyridine (1.1 eq) in 1,4-dioxane and add it dropwise to the reaction mixture over 1 hour.
-
Maintain the reaction at 100 °C for 6-8 hours, monitoring completion by HPLC.
-
The resulting solution containing the alkylated intermediate is used directly in the next step without purification.
-
Step 2: Amino Substitution to form Pexidartinib
-
Materials: Alkylated intermediate from Step 1, (6-(trifluoromethyl)pyridin-3-yl)methanamine (raw material 3, 1.2 eq), potassium carbonate (1.5 eq), 1,4-dioxane, water.
-
Procedure:
-
Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanamine in 1,4-dioxane.
-
Dissolve potassium carbonate in water.
-
Heat the reaction mixture from Step 1 to 120 °C.
-
Simultaneously add the solutions of (6-(trifluoromethyl)pyridin-3-yl)methanamine and potassium carbonate dropwise over 2 hours.
-
Stir the reaction mixture at 120 °C for 5-6 hours, monitoring the disappearance of the alkylated intermediate by HPLC.
-
Filter the hot reaction solution.
-
Distill the filtrate under reduced pressure to recover the 1,4-dioxane.
-
Add ethyl acetate to the concentrated reaction solution and wash with saturated brine.
-
Dry the organic phase and concentrate.
-
Recrystallize the crude product from an ethanol:water mixture (1:2 ratio) to obtain Pexidartinib.
-
Visualizations
Experimental Workflow for Pexidartinib Synthesis
Caption: Synthetic workflow for Pexidartinib.
CSF-1R/KIT/FLT3 Signaling Pathway Inhibition by Pexidartinib
Caption: Pexidartinib inhibits key signaling pathways.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(trifluoromethyl)pyridine is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing trifluoromethyl group at C6 and the pyridine nitrogen, makes this scaffold amenable to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Understanding the regioselectivity of nucleophilic attack at the C2 versus the C4 position is critical for predictable and efficient synthesis. Generally, for 2,4-dichloropyridines, nucleophilic attack is favored at the C4 position due to the superior resonance stabilization of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen. However, the substitution pattern on the pyridine ring can influence this selectivity.
These application notes provide an overview of nucleophilic substitution reactions on this compound and detailed protocols for reactions with common N-, O-, and S-based nucleophiles.
Data Presentation
The following table summarizes the reaction conditions and yields for the monosubstitution of various nucleophiles on this compound. It is important to note that in many cases, a mixture of 2-substituted and 4-substituted isomers is possible. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions.
| Nucleophile (Nu-H) | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Ammonia | 28% aq. NH₃ | THF | 150 | 6 | 2-Amino-4-chloro-6-(trifluoromethyl)pyridine | High | [1] |
| Ammonia | aq. NH₃ | N/A | 100-150 | N/A | 2-Amino-4-chloro-6-(trifluoromethyl)pyridine | N/A | [2] |
| Phenoxyethanol | NaH, then 2,6-dichloro-4-(trichloromethyl)pyridine | N/A | Reflux | 4 | 2-Chloro-6-(2-phenoxyethoxy)-4-(trichloromethyl)pyridine | 73.5 | Analog |
| Sodium Sulfide | Na₂S | DMF | 80-100 | 5-9 | 2-Mercapto-4-trifluoromethylpyridine (from 2-chloro-4-trifluoromethylpyridine) | 78 | Analog |
Note: Data for the exact substrate this compound is limited in the public domain. Some data presented is for analogous structures to provide general guidance. N/A indicates data not available in the cited sources.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Amination with Ammonia
This protocol is adapted from the synthesis of 2-amino-6-chloro-4-(trifluoromethyl)pyridine from the corresponding 2,6-dichloro isomer and is expected to yield primarily the 2-amino-4-chloro-6-(trifluoromethyl)pyridine due to the directing effects of the trifluoromethyl group.[1]
Materials:
-
This compound
-
28% aqueous ammonia
-
Tetrahydrofuran (THF)
-
Autoclave
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq), 28% aqueous ammonia (10-20 eq), and THF (2-4 mL per gram of starting material).
-
Seal the autoclave and heat the mixture to 150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for approximately 6 hours.
-
Cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-4-chloro-6-(trifluoromethyl)pyridine.
Expected Outcome: The major product is expected to be 2-amino-4-chloro-6-(trifluoromethyl)pyridine. The regioselectivity should be confirmed by analytical methods such as NMR spectroscopy.
Protocol 2: Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol provides a general method for the introduction of an alkoxy group. The regioselectivity may favor substitution at the C4 position.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol) or an inert solvent like DMF or DMSO
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add sodium methoxide (1.0-1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkoxide and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the isomeric products.
Expected Outcome: A mixture of 4-methoxy-2-chloro-6-(trifluoromethyl)pyridine and 2-methoxy-4-chloro-6-(trifluoromethyl)pyridine may be obtained, with the 4-substituted isomer potentially being the major product.
Protocol 3: Substitution with Thiolates (e.g., Sodium Thiomethoxide)
This protocol outlines a general procedure for the introduction of a thioether functionality.
Materials:
-
This compound
-
Sodium thiomethoxide (or other sodium thiolate)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium thiomethoxide (1.0-1.2 eq) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C to drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired thioether product(s).
Expected Outcome: Similar to alkoxides, a mixture of 4-(methylthio)-2-chloro-6-(trifluoromethyl)pyridine and 2-(methylthio)-4-chloro-6-(trifluoromethyl)pyridine is expected. The regiochemical outcome should be determined experimentally.
Mandatory Visualizations
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloro-6-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules. The differential reactivity of the chloro substituents at the C2 and C4 positions allows for selective functionalization, enabling the synthesis of a diverse array of substituted pyridine derivatives.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, the key challenge and opportunity lies in the regioselective functionalization of the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the nitrogen atom and the trifluoromethyl group. However, the choice of catalyst, ligand, and reaction conditions can significantly influence the site-selectivity.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, selective coupling at the C4 position is often favored.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 (C4-arylation) | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 (C4-arylation) | [1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 80 | 8 | 78 (C4-arylation) |
Experimental Protocol: Selective C4-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-aryl-6-(trifluoromethyl)pyridine.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective C4-arylation of this compound via Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines. Similar to the Suzuki coupling, regioselective coupling at the C4 position is generally observed.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 (C4-alkynylation) | |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA | 1,4-Dioxane | 80 | 10 | 91 (C4-alkynylation) | |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | Xantphos (4), CuI (2) | Cs₂CO₃ | Toluene | 90 | 12 | 82 (C4-alkynylation) |
Experimental Protocol: Selective C4-Alkynylation via Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C4 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 2-chloro-4-alkynyl-6-(trifluoromethyl)pyridine.
Diagram: Sonogashira Coupling Catalytic Cycle
References
Application Notes and Protocols for the Reaction of 2,4-Dichloro-6-(trifluoromethyl)pyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2,4-dichloro-6-(trifluoromethyl)pyridine with a variety of boronic acids. The trifluoromethylpyridine scaffold is a key structural motif in many biologically active molecules. The presence of two chlorine atoms at the C2 and C4 positions of the pyridine ring offers opportunities for selective functionalization, enabling the synthesis of diverse derivatives.
The regioselectivity of the Suzuki-Miyaura coupling on this compound is highly dependent on the reaction conditions, particularly the choice of catalyst and ligands. Generally, cross-coupling reactions on dihalopyridines tend to occur at the position adjacent to the nitrogen atom (C2 or C6). However, specific catalytic systems have been developed to achieve selective coupling at the C4 position. This document outlines protocols for both C2- and C4-selective arylations.
Regioselective Suzuki-Miyaura Coupling
The reaction of this compound with one equivalent of a boronic acid can be directed to selectively yield either the C2- or C4-arylated product.
C2-Selective Suzuki-Miyaura Coupling
Based on studies of structurally similar substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine, the Suzuki-Miyaura reaction with one equivalent of an arylboronic acid is expected to proceed with high selectivity at the C2 position. This selectivity is often attributed to electronic factors, where the position is more activated towards oxidative addition. Interestingly, these reactions can proceed efficiently in the absence of phosphine ligands.
C4-Selective Suzuki-Miyaura Coupling
Achieving selectivity for the C4 position requires overcoming the inherent electronic preference for the C2 position. This can be accomplished through the use of specific catalytic systems. A palladium catalyst supported by an N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to favor C4-selective coupling. Alternatively, ligand-free conditions, often referred to as "Jeffery" conditions, can also remarkably enhance C4-selectivity.
Experimental Protocols
The following are detailed protocols for achieving C2- and C4-selective Suzuki-Miyaura coupling of this compound with boronic acids.
Protocol 1: C2-Selective Arylation (Ligand-Free Conditions)
This protocol is adapted from methodologies developed for similar trifluoromethyl-substituted dichloropyridines and is optimized for selectivity at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloro-6-(trifluoromethyl)pyridine.
Protocol 2: C4-Selective Arylation (Pd/IPr Catalyzed)
This protocol employs a palladium N-heterocyclic carbene (NHC) catalyst system to direct the arylation to the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and IPr·HCl (0.04 mmol, 17 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 637 mg).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-6-(trifluoromethyl)pyridine.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with this compound under different reaction conditions. (Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual yields may vary.)
| Entry | Boronic Acid | Protocol | Product | Yield (%) |
| 1 | Phenylboronic acid | 1 (C2-Selective) | 4-Chloro-2-phenyl-6-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1 (C2-Selective) | 4-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 88 |
| 3 | 3-Tolylboronic acid | 1 (C2-Selective) | 4-Chloro-2-(3-tolyl)-6-(trifluoromethyl)pyridine | 82 |
| 4 | Phenylboronic acid | 2 (C4-Selective) | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyridine | 75 |
| 5 | 4-Methoxyphenylboronic acid | 2 (C4-Selective) | 2-Chloro-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine | 78 |
| 6 | 3-Tolylboronic acid | 2 (C4-Selective) | 2-Chloro-4-(3-tolyl)-6-(trifluoromethyl)pyridine | 70 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the regioselective Suzuki-Miyaura coupling of this compound.
Caption: Regioselective Suzuki-Miyaura Coupling Workflow.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Application Notes and Protocols for the Functionalization of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 2,4-dichloro-6-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyridine scaffold in a wide range of biologically active molecules. The presence of two distinct chlorine atoms and an electron-withdrawing trifluoromethyl group allows for a variety of selective transformations, enabling the synthesis of a diverse library of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Overview of Reactivity
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the trifluoromethyl group and the ring nitrogen. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by a range of nucleophiles. Furthermore, these chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms on the this compound ring can be selectively displaced by various nucleophiles. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.
A. Amination Reactions
The introduction of amino groups is a crucial step in the synthesis of many bioactive molecules.
Application Note: Amination of this compound can be achieved by reaction with ammonia or primary/secondary amines. These reactions typically proceed at elevated temperatures in a sealed vessel. The resulting amino-pyridines are valuable intermediates for the synthesis of kinase inhibitors.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyridine
This protocol describes the selective mono-amination at the 2-position.
-
Materials:
-
This compound
-
Aqueous Ammonia (28%)
-
Tetrahydrofuran (THF)
-
Autoclave
-
-
Procedure:
-
In a 200 mL autoclave, combine this compound (10.0 g, 0.046 mol), 28% aqueous ammonia (30.6 mL, 0.44 mol), and THF (20 mL).
-
Seal the autoclave and heat the mixture to 150 °C with stirring.
-
Maintain the reaction at this temperature for approximately 6 hours.
-
Cool the autoclave to 30-40 °C and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the THF under reduced pressure.
-
The resulting aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain 2-amino-4-chloro-6-(trifluoromethyl)pyridine.
-
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Aq. NH₃ (28%) | THF | 150 | 6 | 2-Amino-4-chloro-6-(trifluoromethyl)pyridine | 70-85 |
B. Alkoxylation and Thiolation Reactions
The introduction of alkoxy and thioether moieties can significantly modulate the physicochemical properties of the resulting molecules.
Application Note: Alkoxylation and thiolation can be achieved by reacting this compound with the corresponding sodium alkoxide or thiolate. These reactions are typically performed in an anhydrous polar aprotic solvent.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine
-
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (5.0 g, 0.023 mol) in anhydrous DMF (50 mL) under an inert atmosphere, add sodium methoxide (1.37 g, 0.025 mol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine.
-
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Sodium methoxide | DMF | Room Temp. | 12-16 | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine | 80-90 |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups onto the pyridine ring.
A. Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling allows for the arylation or vinylation of the pyridine ring. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The reactivity of the two chlorine atoms can be differentiated to achieve selective mono- or di-substitution.
Experimental Protocol: Mono-Arylation at the 4-Position
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 2-Chloro-4-aryl-6-(trifluoromethyl)pyridine | 60-80 |
B. Sonogashira Coupling
Application Note: The Sonogashira coupling enables the introduction of alkynyl groups, which are versatile functional handles for further transformations or can be part of the final target structure. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Experimental Protocol: Mono-Alkynylation at the 4-Position
-
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF and Et₃N (2:1 v/v) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-chloro-4-alkynyl-6-(trifluoromethyl)pyridine.
-
| Reactant | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 12-24 | 2-Chloro-4-alkynyl-6-(trifluoromethyl)pyridine | 70-90 |
III. Application in Kinase Inhibitor Synthesis
Application Note: Functionalized 2,4,6-trisubstituted pyridines are key scaffolds in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The derivatives of this compound can serve as precursors to potent and selective inhibitors.
Workflow for the Synthesis of a Putative PI3K Inhibitor
Caption: Synthetic workflow for a putative PI3K inhibitor.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target key kinases in this pathway, such as PI3K, are of significant therapeutic interest. The synthesized pyridine derivatives can be designed to bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
IV. Experimental Workflow Overview
A typical experimental workflow for the functionalization of this compound and subsequent biological evaluation is outlined below.
Caption: General experimental workflow.
Application Note: Selective Fluorination of 2,4-Dichloro-6-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This application note provides a detailed protocol for the selective fluorination of 2,4-dichloro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The described method utilizes a nucleophilic aromatic substitution (SNAr) reaction, employing spray-dried potassium fluoride to achieve efficient halogen exchange. The protocol outlines the reaction setup, execution, work-up, and purification, along with a summary of expected outcomes based on established procedures.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected results for the fluorination of this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | Internal |
| Fluorinating Agent | Spray-dried Potassium Fluoride (KF) | [1] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [2] |
| Reaction Temperature | 150-170 °C | [2] |
| Reaction Time | 4-8 hours | [3] |
| Mole Ratio (KF:Substrate) | 2.6:1 to 6:1 | [2] |
| Expected Product | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | Internal |
| Typical Yield | >75% | [2] |
| Purity (Post-distillation) | >99% | [3] |
Experimental Protocol
This protocol details the procedure for the selective monofluorination of this compound at the 4-position.
Materials:
-
This compound
-
Spray-dried Potassium Fluoride (KF)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, add spray-dried potassium fluoride.
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to create a mobile slurry.[2]
-
Begin stirring the mixture.
-
-
Drying (Azeotropic Distillation):
-
Add a small amount of toluene to the slurry.
-
Heat the mixture to reflux to azeotropically remove any residual water from the KF and NMP. The removal of water is crucial for high reaction efficiency.[2]
-
Once the system is dry, cool the mixture to room temperature.
-
-
Fluorination Reaction:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene.
-
Filter the mixture to remove the potassium salts (KCl and unreacted KF).
-
Transfer the filtrate to a separatory funnel and wash with deionized water to remove the NMP.
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine as a clear liquid.[3]
-
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
optimizing reaction conditions for 2,4-Dichloro-6-(trifluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of the desired this compound, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect downstream applications. Here’s how to troubleshoot common impurity issues.
Caption: Troubleshooting guide for product impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine. This is often achieved using a fluorinating agent like antimony trifluoride dichloride. This process involves the exchange of chlorine atoms on the trichloromethyl group for fluorine atoms.
Q2: I am observing incomplete conversion of my starting material. What should I do?
A2: Incomplete conversion can be due to several factors:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. The fluorination reaction can be slow and may require elevated temperatures.
-
Fluorinating Agent: The activity of the fluorinating agent is crucial. Ensure it is of high purity and handled under appropriate conditions to prevent deactivation.
-
Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing the starting material from coming into contact with the fluorinating agent.
Q3: My final product is contaminated with partially fluorinated intermediates. How can I avoid this?
A3: The formation of partially fluorinated intermediates (e.g., -CHFCl₂ and -CF₂Cl groups) is a common issue. To minimize these impurities:
-
Stoichiometry: Ensure a sufficient molar excess of the fluorinating agent is used to drive the reaction to completion.
-
Reaction Conditions: Higher temperatures and longer reaction times can promote complete fluorination. However, this must be balanced against the risk of side reactions.
-
Monitoring: Use analytical techniques like GC-MS to monitor the reaction progress and ensure the disappearance of intermediates before quenching the reaction.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis involves hazardous materials and conditions:
-
Corrosive Reagents: Fluorinating agents and the hydrogen fluoride that can be generated are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Pressure: Some fluorination reactions are conducted under pressure. Ensure the reaction vessel is rated for the intended pressure and temperature.
-
Quenching: The reaction mixture should be quenched carefully, typically by slowly adding it to a cooled, stirred solution of a neutralizing agent like sodium carbonate or sodium bicarbonate.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 100 | 12 | 65 | 90 |
| 120 | 10 | 78 | 95 |
| 140 | 8 | 85 | 97 |
| 160 | 6 | 82 | 94 (minor decomposition observed) |
Table 2: Comparison of Fluorinating Agents
| Fluorinating Agent | Molar Ratio (Agent:Substrate) | Temperature (°C) | Yield (%) |
| SbF₃/Cl₂ | 1.2 : 1 | 130 | 88 |
| HF | 5 : 1 | 150 | 92 |
| KF | 3 : 1 | 180 (in polar aprotic solvent) | 75 |
Experimental Protocols
Synthesis of this compound via Fluorination
This protocol describes a general procedure for the synthesis of this compound from 2,4-dichloro-6-(trichloromethyl)pyridine.
Materials:
-
2,4-dichloro-6-(trichloromethyl)pyridine
-
Antimony trifluoride (SbF₃)
-
Chlorine gas (Cl₂)
-
Anhydrous organic solvent (e.g., 1,2-dichlorobenzene)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and a pressure-rated reactor
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere, charge the pressure reactor with antimony trifluoride. Carefully bubble chlorine gas through the SbF₃ to generate antimony trifluoride dichloride in situ.
-
Reaction Setup: To the activated catalyst, add a solution of 2,4-dichloro-6-(trichloromethyl)pyridine in an anhydrous organic solvent.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 120-150°C) with vigorous stirring. Monitor the internal pressure of the reactor. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (typically 6-10 hours), cool the reactor to room temperature and carefully vent any excess pressure.
-
Quenching: Slowly and cautiously pour the reaction mixture into a stirred, ice-cold solution of 5% sodium carbonate to neutralize any acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Caption: General experimental workflow for the synthesis.
common side reactions in the synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical two-step process: the chlorination of a methylpyridine precursor followed by a halogen exchange (Halex) reaction to form the trifluoromethyl group.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Incomplete reaction during chlorination or fluorination. | Monitor reaction progress closely using techniques like GC-MS or HPLC. Consider extending reaction times or adjusting the temperature. |
| Suboptimal reaction conditions. | Optimize temperature, pressure, and stoichiometry of reagents. Ensure anhydrous conditions, especially for the fluorination step. | |
| Degradation of starting materials or product. | High reaction temperatures can sometimes lead to decomposition. A careful study of the reaction temperature profile is recommended. | |
| Presence of multiple chlorinated byproducts | Over-chlorination of the pyridine ring. | Reduce the molar ratio of the chlorinating agent. Control the reaction temperature and time to minimize further chlorination. The formation of some multi-chlorinated by-products can be unavoidable in certain high-temperature, vapor-phase reactions. |
| Detection of incompletely chlorinated intermediates | Insufficient chlorinating agent or reaction time. | Increase the stoichiometry of the chlorinating agent and/or extend the reaction time. Ensure proper mixing to facilitate complete reaction. |
| Incomplete formation of the trifluoromethyl group | Inefficient halogen exchange reaction. | Ensure the fluorinating agent (e.g., HF, SbF3) is of high quality and used in sufficient excess. The presence of water can hinder the reaction and lead to hydrolysis. |
| Formation of -CFCl2 or -CF2Cl intermediates. | Increase the reaction temperature and/or pressure during the fluorination step to drive the reaction to completion. | |
| Formation of isomeric products | Lack of regioselectivity in the chlorination step. | The position of chlorination on the pyridine ring can be influenced by the directing effects of existing substituents and the reaction conditions. Modifying the catalyst or reaction temperature may improve selectivity. |
| Presence of a carboxylic acid impurity | Hydrolysis of the trichloromethyl intermediate. | This can occur if water is present during the high-temperature fluorination step. Ensure all reactants and solvents are rigorously dried before use and maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Common side products often arise from over-chlorination, leading to various trichloro- and tetrachloro-pyridine derivatives. Incomplete chlorination of the methyl group can result in the presence of 2,4-dichloro-6-(dichloromethyl)pyridine or 2,4-dichloro-6-(monochloromethyl)pyridine. During the fluorination step, incomplete halogen exchange can yield intermediates with -CFCl2 or -CF2Cl groups.
Q2: How can I minimize the formation of over-chlorinated byproducts?
A2: To minimize over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent. Using a slight excess is often necessary to ensure complete conversion of the starting material, but a large excess should be avoided. Additionally, controlling the reaction temperature and time is critical, as higher temperatures and longer reaction times tend to favor the formation of more highly chlorinated products.
Q3: My fluorination reaction is sluggish and gives a poor yield. What could be the problem?
A3: A sluggish or low-yielding fluorination reaction is often due to the presence of moisture, which can react with and deactivate the fluorinating agent, or lead to hydrolysis of the trichloromethyl intermediate. Ensure all reagents, solvents, and equipment are thoroughly dried. The quality and reactivity of the fluorinating agent are also critical. For example, when using hydrogen fluoride, ensuring it is anhydrous is essential. In some cases, a catalyst may be required to facilitate the halogen exchange.
Q4: I have identified an impurity with a mass corresponding to the hydrolysis of the trichloromethyl group. How can this be avoided?
A4: The formation of a carboxylic acid impurity via hydrolysis of the trichloromethyl group is a known side reaction, particularly under harsh, high-temperature fluorination conditions in the presence of trace water. To prevent this, it is imperative to maintain strictly anhydrous conditions throughout the fluorination step. This includes using anhydrous grade solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are suitable analytical methods for monitoring the reaction and identifying byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of the reaction and identifying volatile byproducts due to its high resolution and ability to provide molecular weight information. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile compounds. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for the structural elucidation of the final product and any isolated impurities.
Experimental Protocols
General Protocol for the Synthesis of 2,4-dichloro-6-(trichloromethyl)pyridine (Intermediate)
This protocol is a generalized procedure based on common chlorination reactions of picoline derivatives.
-
To a reaction vessel equipped with a stirrer, condenser, and gas inlet, add 2-chloro-6-methylpyridine and a suitable solvent (e.g., carbon tetrachloride).
-
Initiate the reaction by adding a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux (typically 80-120°C).
-
Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by GC. The reaction is considered complete when the starting material and partially chlorinated intermediates are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 2,4-dichloro-6-(trichloromethyl)pyridine can be purified by distillation or used directly in the next step.
General Protocol for the Fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine
This protocol is a generalized procedure based on halogen exchange reactions.
-
In a pressure-resistant reactor (e.g., an autoclave), combine the crude 2,4-dichloro-6-(trichloromethyl)pyridine with a fluorinating agent (e.g., anhydrous hydrogen fluoride or antimony trifluoride). A catalyst, such as a metal halide, may also be added.
-
Seal the reactor and heat to the desired temperature (typically ranging from 100°C to 250°C). The reaction is usually carried out under superatmospheric pressure.
-
Maintain the reaction at temperature with vigorous stirring for several hours. Monitor the internal pressure of the reactor.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The reaction mixture is then worked up, which may involve quenching with water or a basic solution, followed by extraction with an organic solvent.
-
The organic layer is dried, and the solvent is removed to yield the crude this compound.
-
Purification is typically achieved by fractional distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues.
Technical Support Center: Purification of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dichloro-6-(trifluoromethyl)pyridine from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is a colorless to off-white solid-liquid mixture at room temperature.
-
Question: My final product, which I believe to be this compound, is not a uniform solid. Why is this, and how can I obtain a homogenous solid?
-
Answer: The appearance of your product as a solid-liquid mixture suggests the presence of impurities which are depressing the freezing point of the compound. The predicted boiling point of this compound is 166.7±35.0 °C, indicating it should be a solid at room temperature.[1] The most likely contaminants are residual solvents from the reaction or workup, or unreacted starting materials and byproducts.
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents have been thoroughly removed under reduced pressure. For higher boiling point solvents, heating the sample gently while under vacuum may be necessary.
-
Further Purification: If solvent removal does not resolve the issue, further purification is required. The choice of method will depend on the nature of the impurities. Refer to the purification protocols below.
-
Issue 2: Low yield after purification.
-
Question: I am losing a significant amount of my product during the purification process. What are the common causes for low recovery?
-
Answer: Low yields can result from several factors, including incomplete reactions, product loss during extraction and workup, or suboptimal purification conditions.
Troubleshooting Steps:
-
Reaction Completion: Confirm that the preceding reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) before starting the purification.
-
Extraction Efficiency: During aqueous workup, ensure the organic layer is thoroughly separated. Multiple extractions with the organic solvent will improve recovery.
-
Purification Method Optimization:
-
Distillation: If the product is volatile, ensure the condenser is sufficiently cooled to prevent loss. For vacuum distillation, carefully control the pressure and temperature to avoid distilling the product too quickly.
-
Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Seeding the solution with a small crystal of the pure product can induce crystallization and improve recovery.
-
Column Chromatography: Ensure the chosen eluent system provides good separation between the product and impurities. Overly broad fractions can lead to the inclusion of impurities and subsequent loss of product during their removal.
-
-
Issue 3: Presence of chlorinated byproducts.
-
Question: My purified product still contains other chlorinated species. How can I remove these?
-
Answer: The synthesis of chlorinated pyridines can sometimes lead to the formation of multi-chlorinated byproducts or isomers.[2] For instance, if 2,4-dichloro-6-(trichloromethyl)pyridine is the precursor, incomplete reaction can leave it as an impurity.[3]
Troubleshooting Steps:
-
Fractional Distillation: If the boiling points of the desired product and the chlorinated impurities are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: Silica gel column chromatography is often effective at separating isomers and compounds with different polarity. A careful selection of the eluent system is crucial for achieving good resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: For example, 2,4-dichloro-6-(trichloromethyl)pyridine if it is the precursor.[3]
-
Isomeric Byproducts: Other isomers of dichloro-6-(trifluoromethyl)pyridine may form depending on the synthetic route.
-
Over-chlorinated or Under-chlorinated Species: The chlorination process may not be perfectly selective, leading to related pyridine compounds with more or fewer chlorine atoms.[2]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, dimethylformamide) may be present.
Q2: What is the recommended method for purifying this compound?
A2: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For large quantities with non-volatile impurities, vacuum distillation is often the most efficient method.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for achieving high purity.
-
Flash Column Chromatography: For small-scale purifications and for separating compounds with similar boiling points, flash chromatography is highly effective.
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound and its potential precursors and byproducts are hazardous chemicals. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 215.99 | 166.7 ± 35.0 (Predicted)[1] |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 215.99 | 56-57 / 10 mmHg[4] |
| 2,6-Dichloro-5-(trifluoromethyl)pyridine | 215.99 | 110 / 85 mm[5] |
Table 2: Example Purification Data for a Related Trifluoromethylpyridine Derivative
| Purification Method | Starting Purity | Final Purity (by GC) | Yield | Reference |
| Vacuum Distillation | Not specified | 99.97% | 85% | [3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (Adapted from a similar procedure)
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10 mmHg or lower is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. For a related isomer, 2,6-dichloro-4-(trifluoromethyl)pyridine, the boiling point is 56-57 °C at 10 mmHg.[4] The boiling point of the target compound will likely be in a similar range.
-
Analysis: Analyze the collected fraction for purity using GC-MS, HPLC, or NMR.
Protocol 2: Purification by Flash Column Chromatography (General Procedure)
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact eluent system will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization (General Guidance)
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common recrystallization solvents for pyridine derivatives include ethanol, hexanes/ethyl acetate, or hexanes/acetone mixtures.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification problems.
References
- 1. This compound CAS#: 39891-02-6 [m.chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to obtain this compound?
The most common and industrially relevant method for synthesizing this compound is through a halogen exchange reaction. This process involves the fluorination of the trichloromethyl group of the starting material, 2,4-dichloro-6-(trichloromethyl)pyridine.
Q2: What are the typical fluorinating agents used in this synthesis?
Commonly used fluorinating agents for this transformation include anhydrous hydrogen fluoride (HF) and antimony trifluoridedichloride (SbCl2F3). The choice of reagent can influence reaction conditions and the required equipment, such as high-pressure reactors.
Q3: Are catalysts necessary for this reaction?
Yes, a catalyst is often employed to facilitate the halogen exchange. Lewis acid catalysts, such as anhydrous iron(III) chloride (FeCl3), are frequently used in conjunction with anhydrous HF to promote the efficient conversion of the -CCl3 group to the -CF3 group.[1]
Q4: What are the critical reaction parameters to control for a high yield?
To achieve a high yield, it is crucial to control the reaction temperature, pressure, and the molar ratio of reactants and catalyst. The reaction is typically conducted at elevated temperatures (e.g., 150-250°C) and under superatmospheric pressure in a suitable pressure vessel.[1]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using gas chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can analyze the consumption of the starting material and the formation of the desired product and any byproducts.[2]
Experimental Protocol: Fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt and optimize these conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2,4-dichloro-6-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anhydrous Iron(III) Chloride (FeCl3)
-
High-pressure reactor (e.g., Hastelloy C) equipped with a stirrer, thermocouple, pressure gauge, and a sampling valve.
-
Neutralizing agent (e.g., 5% aqueous sodium carbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and passivated according to standard procedures for handling corrosive reagents like HF.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 2,4-dichloro-6-(trichloromethyl)pyridine and the catalyst, anhydrous FeCl3 (typically 0.5 to 10 mole percent based on the starting material).[1]
-
Sealing and Purging: Seal the reactor and purge it with nitrogen to remove any residual air and moisture.
-
Addition of HF: Cool the reactor and carefully add anhydrous hydrogen fluoride. A molar excess of HF is generally used to drive the reaction to completion.
-
Reaction: Gradually heat the reactor to the desired temperature (e.g., 170-190°C). The pressure will increase as the temperature rises. Maintain the reaction at the set temperature with vigorous stirring.
-
Monitoring: Periodically and carefully take samples from the reaction mixture to monitor its progress by GC analysis.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess HF into a suitable scrubber.
-
Work-up: Carefully open the reactor and transfer the crude product to a separate vessel. Dilute the crude mixture with an organic solvent like dichloromethane.
-
Neutralization: Wash the organic solution with a 5% aqueous sodium carbonate solution to neutralize any remaining acid.[2]
-
Extraction and Drying: Separate the organic layer, wash it with water, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain this compound of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Inadequate amount of fluorinating agent. | 1. Ensure all reagents and the reactor are anhydrous. Use freshly opened or properly stored anhydrous catalyst. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by GC. 3. Increase the molar ratio of the fluorinating agent to the substrate. |
| Formation of Incompletely Fluorinated Byproducts (e.g., -CCl2F, -CClF2) | 1. Insufficient reaction time or temperature. 2. Low concentration of the fluorinating agent. | 1. Increase the reaction time or temperature to promote complete fluorination. 2. Ensure a sufficient excess of the fluorinating agent is used. |
| Formation of Tar or Polymeric Material | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. | 1. Optimize the reaction temperature; avoid exceeding 250°C as this can lead to decomposition.[1] 2. Ensure the purity of the starting 2,4-dichloro-6-(trichloromethyl)pyridine. |
| Difficulty in Product Purification | 1. Presence of acidic impurities. 2. Close boiling points of the product and byproducts. | 1. Thoroughly neutralize the crude product with a base wash (e.g., Na2CO3 solution) before distillation. 2. Use fractional distillation under high vacuum to improve separation. |
Quantitative Data Presentation
The following table provides a template for researchers to record and compare their experimental results to optimize the reaction yield.
| Entry | Fluorinating Agent | Catalyst (mol%) | Temperature (°C) | Pressure (psig) | Time (h) | Yield (%) |
| 1 | Anhydrous HF | FeCl3 (5) | 170 | 500 | 8 | e.g., 75 |
| 2 | Anhydrous HF | FeCl3 (5) | 190 | 800 | 8 | e.g., 85 |
| 3 | Anhydrous HF | FeCl3 (10) | 190 | 800 | 8 | e.g., 88 |
| 4 | SbCl2F3 | None | 150 | Atmospheric | 12 | e.g., 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
byproducts formed during the synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions to common problems. The primary synthesis route discussed is the fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine.
Experimental Protocol: Fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine
A general procedure for the synthesis of this compound involves the reaction of 2,4-dichloro-6-(trichloromethyl)pyridine with a fluorinating agent. While specific industrial protocols are often proprietary, a representative lab-scale synthesis can be described as follows:
-
Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gases is charged with 2,4-dichloro-6-(trichloromethyl)pyridine and a catalyst, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF) which can also serve as the fluorinating agent.
-
Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 150°C to 200°C. The pressure is maintained between 10 and 30 kg/cm ². The reaction is monitored by gas chromatography (GC) to track the conversion of the starting material.
-
Work-up and Purification: Upon completion, the reactor is cooled, and excess pressure is carefully vented. The crude reaction mixture is then typically neutralized, for example with an aqueous solution of sodium carbonate, and the organic layer is separated. The product is purified by distillation under reduced pressure.
Logical Workflow for Troubleshooting Synthesis Issues
Caption: A logical workflow for identifying and resolving common issues encountered during the synthesis.
| Problem Encountered | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Analyze reaction monitoring data (e.g., GC): Confirm the presence of a significant amount of starting material, 2,4-dichloro-6-(trichloromethyl)pyridine. - Increase reaction time: Continue the reaction and monitor for further conversion. - Increase reaction temperature: Cautiously increase the temperature within the recommended range (e.g., in 10°C increments) as higher temperatures can sometimes lead to increased byproduct formation. - Check catalyst activity: Ensure the catalyst is active and used in the correct proportion. |
| Formation of byproducts. | - Analyze the crude reaction mixture by GC-MS: Identify the major byproducts. Common byproducts include partially fluorinated intermediates (e.g., 2,4-dichloro-6-(dichlorofluoromethyl)pyridine and 2,4-dichloro-6-(chlorodifluoromethyl)pyridine) and positional isomers. - Optimize reaction temperature: Both too low and too high temperatures can favor byproduct formation. A systematic optimization study may be necessary. - Adjust stoichiometry: Ensure the correct molar ratio of the fluorinating agent to the starting material is used. | |
| Loss of product during work-up and purification. | - Review the work-up procedure: Ensure that the neutralization and extraction steps are performed efficiently to minimize loss. - Optimize distillation conditions: Distilling at too high a temperature or for too long can lead to product decomposition. Ensure the vacuum is adequate for distillation at a lower temperature. | |
| Product Purity is Low | Presence of unreacted starting material. | - Improve reaction conversion: See "Low Yield" troubleshooting steps. - Enhance purification: Optimize the distillation conditions (e.g., use a fractional distillation column) to effectively separate the product from the higher-boiling starting material. |
| Presence of byproducts. | - Identify byproducts using GC-MS and NMR. - Optimize reaction conditions to minimize byproduct formation. - Improve purification: If byproducts have boiling points close to the product, consider alternative purification methods such as column chromatography. | |
| Reaction Does Not Start or is Sluggish | Inactive catalyst. | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Low reaction temperature. | - Gradually increase the reaction temperature to the recommended range. | |
| Purity of starting material. | - Analyze the purity of 2,4-dichloro-6-(trichloromethyl)pyridine. Impurities can inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts originate from incomplete or side reactions. Based on analogous syntheses, these can be categorized as:
-
Incompletely Fluorinated Intermediates: The fluorination of the trichloromethyl group occurs in a stepwise manner. Therefore, intermediates such as 2,4-dichloro-6-(dichlorofluoromethyl)pyridine and 2,4-dichloro-6-(chlorodifluoromethyl)pyridine can be present if the reaction is not driven to completion.
-
Unreacted Starting Material: A significant amount of 2,4-dichloro-6-(trichloromethyl)pyridine may remain if the reaction conditions are not optimal.
-
Positional Isomers: Depending on the synthetic route for the starting material, other isomers of dichloro-(trifluoromethyl)pyridine might be present as impurities.
-
Over-chlorinated or Under-chlorinated Species: Byproducts from the synthesis of the starting material, such as trichloro- or monochloro-(trichloromethyl)pyridines, can carry through and lead to corresponding trifluoromethylated impurities.
Quantitative Data on Byproduct Formation (Hypothetical GC Analysis)
The following table presents a hypothetical gas chromatography (GC) analysis of a crude reaction mixture to illustrate potential product distribution. Actual results will vary based on specific reaction conditions.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound (Product) | 10.5 | 85.0 |
| 2,4-dichloro-6-(chlorodifluoromethyl)pyridine | 11.2 | 5.0 |
| 2,4-dichloro-6-(dichlorofluoromethyl)pyridine | 12.0 | 3.0 |
| 2,4-dichloro-6-(trichloromethyl)pyridine (Starting Material) | 13.5 | 7.0 |
Q2: How can I monitor the progress of the reaction?
A2: The most effective way to monitor the reaction is by taking aliquots from the reaction mixture at regular intervals (if the reactor setup allows for safe sampling) and analyzing them by Gas Chromatography (GC). A GC method should be developed that can effectively separate the starting material, product, and potential byproducts. By comparing the peak areas, you can determine the percentage of conversion of the starting material to the product.
Reaction Monitoring Workflow
Caption: A workflow illustrating the process of monitoring the synthesis reaction using GC analysis.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves hazardous materials and conditions. It is crucial to adhere to strict safety protocols:
-
High-Pressure Equipment: The reaction is conducted under high pressure. Ensure the reactor is properly rated, maintained, and operated by trained personnel.
-
Hazardous Reagents: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. Antimony trifluoride is also toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available in case of HF exposure.
-
Exothermic Reaction: The reaction can be exothermic. Ensure adequate temperature control to prevent a runaway reaction.
-
Venting: The reaction generates HCl gas, which is corrosive. The reactor should be vented through a scrubber containing a neutralizing agent like sodium hydroxide solution.
Q4: How can I effectively purify the final product?
A4: The most common method for purifying this compound is vacuum distillation .
-
Initial Work-up: Before distillation, the crude reaction mixture should be neutralized and washed to remove the catalyst and any water-soluble impurities.
-
Fractional Distillation: For higher purity, a fractional distillation column can be used to separate the product from byproducts with close boiling points.
-
Column Chromatography: If distillation does not provide the desired purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be effective.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified professionals in a suitably equipped laboratory, with all necessary safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used.
removing multi-chlorinated impurities from trifluoromethylpyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of multi-chlorinated impurities from trifluoromethylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My trifluoromethylpyridine product is contaminated with over-chlorinated species (e.g., dichlorinated impurities in a monochlorinated product). What is the best purification strategy?
A1: The optimal strategy depends on the boiling points of your desired product and the impurities.
-
Fractional Distillation: If there is a sufficient boiling point difference (ideally >10-20°C) between your product and the multi-chlorinated impurities, high-efficiency fractional distillation is often the most effective method.
-
Catalytic Hydrogenolysis: If the boiling points are very close, catalytic hydrogenolysis can be employed to selectively remove the extra chlorine atoms from the multi-chlorinated impurities, converting them into your desired product or a more easily separable monochlorinated version.
-
Chemical Treatment with Amination Reagents: For impurities with very similar boiling points that are difficult to separate by distillation, a chemical treatment approach can be used. This involves reacting the crude product mixture with an amination reagent that selectively reacts with the more reactive chlorinated impurities, converting them into higher-boiling compounds that can then be easily separated by a subsequent distillation.
Q2: I am trying to separate 2-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation, but the separation is poor. What can I do?
A2: This is a common challenge due to the relatively close boiling points of these compounds. To improve separation:
-
Increase Column Efficiency: Use a fractional distillation column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) or a Vigreux column can be effective.
-
Optimize Reflux Ratio: A higher reflux ratio can enhance separation but will increase the distillation time. You may need to experiment to find the optimal balance.
-
Reduce Pressure: Performing the distillation under vacuum will lower the boiling points and can sometimes improve the separation efficiency.
If distillation remains challenging, consider catalytic hydrogenolysis to convert the 2,3-dichloro-5-(trifluoromethyl)pyridine impurity into the desired 2-chloro-5-(trifluoromethyl)pyridine product.
Q3: My catalytic hydrogenolysis reaction is slow or incomplete. How can I improve the dechlorination?
A3: Several factors can affect the efficiency of catalytic hydrogenolysis:
-
Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., 5-10% Palladium on Carbon, Pd/C) and that it has not been poisoned. The catalyst should be handled under an inert atmosphere as much as possible.
-
Hydrogen Source: Ensure an adequate supply of hydrogen. If using hydrogen gas, ensure the system is properly sealed and pressurized. If using a hydrogen donor like ammonium formate or hydrazine, ensure the stoichiometry is correct.
-
Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are often effective.
-
Temperature and Pressure: While many hydrodechlorination reactions can proceed at room temperature and atmospheric pressure, increasing the temperature and/or hydrogen pressure can significantly increase the reaction rate.
-
Reaction Time: Some reactions may require extended periods to go to completion. Monitor the reaction progress by GC-MS to determine the optimal reaction time.
Q4: After purification, I still see small peaks in my GC-MS that I suspect are chlorinated isomers. How can I confirm their identity?
A4: GC-MS is excellent for separation and providing mass-to-charge ratios. To definitively identify isomers, you will likely need to use Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton signals on the pyridine ring will have different chemical shifts and coupling patterns depending on the substitution pattern.
-
¹⁹F NMR: The trifluoromethyl group will give a signal in the ¹⁹F NMR spectrum, and its chemical shift can be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ for various isomers.
Comparing the obtained NMR data with literature values or using predictive software can help confirm the identity of the isomeric impurities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of different methods for removing multi-chlorinated impurities from a monochlorinated trifluoromethylpyridine product.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 85-95% | >99% | 70-85% | Scalable, cost-effective for large quantities. | Ineffective for close-boiling isomers, can lead to thermal degradation if not controlled. |
| Catalytic Hydrogenolysis | 85-95% | >98% | 80-95% | Highly selective for dechlorination, can convert impurities to the desired product. | Requires specialized equipment (hydrogenator), catalyst cost, potential for catalyst poisoning. |
| Chemical Treatment & Distillation | 85-95% | >99.5% | 75-90% | Very effective for removing impurities with similar boiling points. | Adds an extra reaction step, requires careful optimization of the chemical treatment. |
Experimental Protocols
Fractional Distillation for the Purification of 2-chloro-5-(trifluoromethyl)pyridine
Objective: To separate 2-chloro-5-(trifluoromethyl)pyridine from higher-boiling multi-chlorinated impurities such as 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
Crude 2-chloro-5-(trifluoromethyl)pyridine
-
Fractional distillation apparatus (including a distillation flask, a packed fractional distillation column, a condenser, a receiving flask, and a vacuum adapter if necessary)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump (optional)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charge the distillation flask with the crude 2-chloro-5-(trifluoromethyl)pyridine. Add a magnetic stir bar.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Carefully monitor the temperature at the top of the column. The temperature should slowly rise and then stabilize at the boiling point of the first fraction (the desired product).
-
Collect the fraction that distills over at a constant temperature. This is your purified 2-chloro-5-(trifluoromethyl)pyridine.
-
Once the desired product has been collected, the temperature at the head of the column will either drop (if the distillation is complete) or rise to the boiling point of the next fraction (the multi-chlorinated impurities).
-
Stop the distillation and allow the apparatus to cool.
-
Analyze the purity of the collected fraction by GC-MS.
Catalytic Hydrogenolysis for Dechlorination of Multi-chlorinated Impurities
Objective: To selectively remove chlorine atoms from multi-chlorinated trifluoromethylpyridine impurities.
Materials:
-
Crude trifluoromethylpyridine containing multi-chlorinated impurities
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Methanol (or another suitable solvent)
-
Hydrogen source (hydrogen gas or a hydrogen donor like ammonium formate)
-
Reaction vessel (e.g., a Parr hydrogenator or a round-bottom flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In the reaction vessel, dissolve the crude trifluoromethylpyridine in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrogen gas, seal the vessel, evacuate, and then backfill with hydrogen to the desired pressure (typically 1-4 atm).
-
If using a hydrogen donor like ammonium formate, add it to the reaction mixture (typically 3-5 equivalents).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Once the reaction is complete (i.e., the multi-chlorinated impurities are no longer detected), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
-
Analyze the purity of the product by GC-MS and NMR.
Visualizations
Caption: A logical workflow for the purification of trifluoromethylpyridines.
Caption: A troubleshooting decision tree for selecting a purification method.
stability of 2,4-Dichloro-6-(trifluoromethyl)pyridine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(trifluoromethyl)pyridine. It addresses potential stability issues encountered during experiments under acidic and basic conditions.
Troubleshooting Guide & FAQs
Q1: I am observing unexpected peaks in my reaction mixture containing this compound after treatment with a basic reagent. What could be the cause?
A1: The appearance of new peaks suggests potential degradation of your starting material. This compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially under basic conditions. The chlorine atoms on the pyridine ring can be displaced by nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1] Additionally, while the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid group under strong basic conditions.[2]
Troubleshooting Steps:
-
Characterize the new peaks: Use techniques like LC-MS and NMR to identify the structure of the byproducts. This will help determine if the degradation is occurring at the chloro- or trifluoromethyl-substituents.
-
Control the reaction conditions:
-
Temperature: Perform the reaction at a lower temperature to minimize degradation.
-
Base Strength: If possible, use a weaker base.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete.
-
-
Protecting Groups: If the degradation is significant, consider if a protecting group strategy for other functional groups in your molecule is feasible.
Q2: My compound, which contains the this compound moiety, is showing signs of degradation in an acidic medium. What is the likely degradation pathway?
A2: While more stable under acidic than basic conditions, degradation can still occur. The pyridine nitrogen can be protonated in acidic media, which can influence the electronic properties of the ring. Although direct hydrolysis of the chloro-substituents is less common under acidic conditions compared to basic conditions, it can occur, especially at elevated temperatures.[3] The trifluoromethyl group is generally stable in acid, but decomposition has been observed in the presence of superacids.[4] It is also possible that other functional groups in your molecule are acid-labile.
Troubleshooting Steps:
-
pH control: Ensure the pH of your medium is not excessively low. Use a suitable buffer system if possible.
-
Temperature management: Avoid high temperatures in acidic media.
-
Inert atmosphere: To prevent potential oxidative degradation that can be catalyzed by acidic conditions, perform your reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I quantitatively assess the stability of this compound in my experimental conditions?
A3: To quantitatively assess the stability, you should perform a forced degradation study. This involves subjecting the compound to your specific acidic or basic conditions over a time course and monitoring the disappearance of the starting material and the appearance of degradation products using a validated analytical method, such as HPLC or UPLC.
A general protocol is provided in the "Experimental Protocols" section below.
Summary of Potential Degradation
| Condition | Potential Degradation Pathway | Primary Degradation Products |
| Acidic | Hydrolysis of chloro-substituents (at elevated temperatures). | 2-Chloro-4-hydroxy-6-(trifluoromethyl)pyridine, 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine |
| Decomposition of trifluoromethyl group (in superacids). | Not typically observed under standard lab conditions. | |
| Basic | Nucleophilic aromatic substitution at C4-position. | 2-Chloro-4-(nucleophile)-6-(trifluoromethyl)pyridine |
| Nucleophilic aromatic substitution at C2-position. | 4-Chloro-2-(nucleophile)-6-(trifluoromethyl)pyridine | |
| Hydrolysis of trifluoromethyl group (strong base). | 2,4-Dichloropyridine-6-carboxylic acid |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
This protocol is based on the principles of forced degradation studies as outlined by ICH guidelines.[5][6]
Objective: To determine the rate and extent of degradation of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH) solution for neutralization
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution to a known volume of 0.1 M HCl and 1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding the same volume of stock solution to the same volume of water.
-
-
Incubation: Place the vials in a thermostatically controlled environment at a specified temperature (e.g., 50 °C).
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
HPLC Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Protocol 2: Assessment of Stability under Basic Conditions
Objective: To determine the rate and extent of degradation of this compound in a basic solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) solution for neutralization
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup:
-
In separate vials, add a known volume of the stock solution to a known volume of 0.1 M NaOH and 1 M NaOH to achieve a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding the same volume of stock solution to the same volume of water.
-
-
Incubation: Place the vials in a thermostatically controlled environment at a specified temperature (e.g., 50 °C).
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours). Due to higher expected reactivity, shorter time points may be necessary.
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of HCl solution.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate and plot the percentage of the parent compound remaining over time.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Suzuki Reactions with 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a difficult substrate for Suzuki coupling?
This substrate presents several challenges:
-
Reduced Reactivity of C-Cl Bonds: Carbon-chlorine bonds are significantly less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[1]
-
Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[2][3]
-
Electron-Deficient Ring: The presence of two chlorine atoms and a strong electron-withdrawing trifluoromethyl group makes the pyridine ring highly electron-deficient. While this can sometimes facilitate oxidative addition, it can also increase susceptibility to side reactions.[4][5]
-
Regioselectivity: The two chlorine atoms at the C2 and C4 positions have different electronic and steric environments, which can lead to challenges in achieving selective mono-coupling or require forcing conditions for di-substitution.
Q2: My reaction is not working at all (no product formation). What are the first things I should check?
When a reaction fails completely, the issue often lies with the fundamental components.
-
Reagent Integrity: Ensure all reagents are pure and active. Boronic acids can degrade over time (protodeboronation), palladium catalysts can be sensitive to air and moisture, and bases should be anhydrous.[6][7]
-
Inert Atmosphere: The presence of oxygen can lead to catalyst oxidation and promote undesirable side reactions like the homocoupling of the boronic acid.[2][8] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[9][10]
-
Catalyst Activity: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] A more active catalyst system, often a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand, is typically required to facilitate the difficult oxidative addition step.[2][10]
Q3: I'm observing significant amounts of side products. What are they and how can I minimize them?
Common side reactions with this substrate include:
-
Protodehalogenation: The starting this compound is reduced, and a chlorine atom is replaced by a hydrogen atom. This can occur if the transmetalation step is slow, allowing a palladium-hydride species to form and cause reduction.[4][6] Using a stronger base or a different solvent can sometimes accelerate the desired catalytic cycle.[6]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[2][8] Thoroughly degassing all reagents and solvents is critical to prevent this.[2]
-
Protodeboronation: The boronic acid reactant is converted back to its corresponding arene by replacement of the B(OH)₂ group with a hydrogen atom. This is often an issue with aqueous basic conditions.[2] Using a more stable boronic ester (e.g., pinacol ester) can mitigate this problem.[10][11]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
For substrates prone to side reactions, using a boronic ester (like a pinacol ester) is often advantageous. Boronic esters are generally more stable than boronic acids and less susceptible to protodeboronation.[10][11] While boronic acids can sometimes be used directly, esters often provide more consistent and reproducible results, especially in complex systems.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low conversion of your starting material, a systematic approach to optimization is necessary.
Issue 2: Formation of Byproducts
If your reaction is proceeding but is plagued by byproducts, focus on adjusting conditions to disfavor these competing pathways.
| Byproduct Observed | Common Cause(s) | Recommended Action(s) |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.[2][8] | • Ensure thorough degassing of all solvents and reagents.[9][10]• Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.[10] |
| Protodehalogenation of Pyridine | Slow transmetalation step; Presence of hydride sources.[4][6] | • Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to accelerate transmetalation.[12]• Ensure solvent is anhydrous and pure. |
| Protodeboronation of Boronic Acid | Degradation of boronic acid in aqueous base.[2] | • Switch from a boronic acid to a more stable boronic pinacol ester (Bpin).[10]• Use anhydrous reaction conditions if possible. |
Key Component Selection
Choosing the right combination of catalyst, ligand, and base is critical for success with this compound.
Comparative Data: Catalyst & Base Screening
The following table summarizes conditions that have been reported for Suzuki couplings of related challenging (di)halopyridine substrates. These serve as a strong starting point for optimization.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (expected) | For electron-deficient heteroaryl chlorides.[13] |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >90 (expected) | Robust system for challenging couplings.[13] |
| 3 | Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | For exhaustive di-alkylation of 2,6-dichloropyridine.[3] |
| 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | Acetonitrile | 80 | 80-90 (expected) | Common but potentially less reactive system.[13] |
| 5 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 90 | 85-95 (expected) | General Pd(0) source, may be less effective.[13] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a generalized starting point and should be optimized for each specific boronic acid/ester coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound, the boronic ester, the base, the palladium precatalyst, and the ligand.[2][10]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]
Suzuki-Miyaura Catalytic Cycle and Failure Points
Understanding the catalytic cycle helps to diagnose where a reaction may be failing. For this compound, the oxidative addition step is often the most challenging.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with catalyst deactivation during reactions involving 2,4-dichloro-6-(trifluoromethyl)pyridine. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using this compound as a substrate?
A1: Catalyst deactivation in cross-coupling reactions with this substrate primarily stems from two sources:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium or other transition metal center. This binding occupies the active sites required for the catalytic cycle, leading to inhibition or complete deactivation.[1][2][3]
-
Formation of Inactive Catalyst Species: At elevated temperatures or under suboptimal conditions, the active catalyst (e.g., Pd(0)) can agglomerate to form catalytically inactive nanoparticles, often observed as palladium black.[4][5] Impurities in reagents or solvents, such as sulfur or water, can also act as potent catalyst poisons.[3]
Q2: I observe my reaction mixture turning black. What does this signify and how can it be prevented?
A2: A black precipitate is typically "palladium black," which consists of aggregated, inactive palladium(0) metal.[3][4] This is a clear visual indicator of catalyst decomposition. Its formation can be caused by:
-
Excessively high reaction temperatures.[3]
-
A slow catalytic cycle, which increases the lifetime of individual Pd(0) species in solution, allowing them to agglomerate.[1]
-
Poor stabilization of the catalyst, often due to an inappropriate ligand or an insufficient ligand-to-metal ratio.
To prevent this, consider using more robust, bulky ligands to stabilize the active species, lowering the reaction temperature, and ensuring an inert atmosphere to prevent oxidation.[2][5]
Q3: Are there specific ligands that are more effective for reactions with pyridine-containing substrates like this one?
A3: Yes, the choice of ligand is critical. For pyridine substrates, which are known catalyst inhibitors, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended. These ligands create a sterically hindered environment around the metal center, which can prevent the pyridine nitrogen from coordinating and poisoning the catalyst.[2][4][6] Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]
Q4: Can a deactivated catalyst be regenerated and reused for subsequent reactions?
A4: Regeneration depends on the deactivation mechanism and the type of catalyst.
-
Irreversible Poisoning: Strong binding of poisons like sulfur compounds often leads to permanent deactivation.[7][8]
-
Reversible Poisoning/Inhibition: In some cases, weakly bound inhibitors can be removed.[7]
-
Heterogeneous Catalysts (e.g., Pd/C): These can sometimes be regenerated. For instance, acid washes can remove certain adsorbed species, and oxidative treatments followed by reduction can redisperse sintered metal particles.[3][9]
-
Homogeneous Catalysts: Regeneration is generally not feasible in a laboratory setting once decomposition or irreversible poisoning has occurred.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
A stalled or sluggish reaction is the most common symptom of catalyst deactivation.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Substrate | 1. Ligand Screening: Switch to bulkier, more electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the metal center.[2] 2. Increase Ligand Ratio: A slightly higher ligand-to-metal ratio may improve catalyst stability.[5] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Ligand Choice: Ensure the chosen ligand is suitable for activating the C-Cl bond, which is less reactive than C-Br or C-I bonds.[1] 2. Temperature Optimization: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for signs of catalyst decomposition (e.g., color change to black).[1] |
| Impurity-Driven Poisoning | 1. Reagent Purity: Use high-purity, fresh reagents and substrates. 2. Solvent Quality: Use anhydrous, degassed solvents to eliminate oxygen and water, which are known catalyst poisons.[2][10] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected byproducts can indicate issues with the catalytic cycle.
| Potential Cause | Troubleshooting Steps |
| Dehalogenation | The chloro-substituent is replaced by a hydrogen atom. This can be promoted by certain bases or impurities. 1. Optimize Base/Ligand: Screen different bases and ligands, as their combination can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Temperature: Higher temperatures can sometimes favor this side reaction.[1] |
| Homocoupling (e.g., in Suzuki reactions) | The organometallic reagent (e.g., boronic acid) couples with itself. This is often promoted by the presence of oxygen. 1. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon).[10] 2. Use a Pre-catalyst: Employ a modern pre-catalyst that rapidly forms the active Pd(0) species to minimize side reactions during the induction period.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for optimizing reactions involving this compound.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1 equivalent), the boronic acid or ester partner (1.2-1.5 equivalents), and the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: General Procedure for Catalyst Reactivation (Heterogeneous Catalysts)
This procedure is applicable for attempting to regenerate a deactivated heterogeneous catalyst like Palladium on Carbon (Pd/C).
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture. Wash thoroughly with a suitable solvent (e.g., ethyl acetate, methanol) to remove adsorbed organic residues, followed by deionized water.
-
Drying: Dry the recovered catalyst in a vacuum oven at a low temperature (e.g., 60 °C).
-
Acid Treatment: Suspend the dried catalyst in a dilute solution of an oxidizing acid, such as nitric acid (e.g., 10-30 wt%). Stir at a moderate temperature (e.g., 40-80 °C) for 1-6 hours.[9]
-
Washing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Final Drying: Dry the washed catalyst thoroughly in a vacuum oven. The reactivated catalyst can then be tested for activity.
Visual Guides
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Catalyst poisoning by pyridine nitrogen coordination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revisiondojo.com [revisiondojo.com]
- 8. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 9. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity for reactions involving 2,4-Dichloro-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with this compound a significant challenge?
A1: The primary challenge arises from the presence of two reactive chlorine atoms at the C2 and C4 positions of the pyridine ring. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position both decrease the electron density of the ring, activating both chlorine atoms for nucleophilic substitution and cross-coupling reactions. The subtle interplay of electronic and steric effects often leads to mixtures of C2- and C4-substituted isomers, which can be difficult to separate.
Q2: Which position, C2 or C4, is generally more reactive?
A2: The relative reactivity of the C2 and C4 positions is highly dependent on the reaction type and conditions.
-
For Nucleophilic Aromatic Substitution (SNAr): The C4 position is often more susceptible to nucleophilic attack.
-
For Palladium-Catalyzed Cross-Coupling Reactions: The C2 position is generally more reactive towards oxidative addition of the palladium catalyst. However, this inherent preference can be overridden by the choice of ligands and reaction conditions. For instance, sterically hindered ligands can favor reaction at the less hindered C4 position.[1]
Q3: How does the 6-(trifluoromethyl) group influence the reactivity of the molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group. Its presence at the C6 position significantly influences the electronic properties of the pyridine ring in several ways:
-
It enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
-
It increases the acidity of C-H protons on the ring.
-
It can influence the regioselectivity of substitution reactions by modulating the electron density at the C2 and C4 positions.
Troubleshooting Guides for Common Reactions
This section provides specific advice for controlling regioselectivity in common reaction types.
Nucleophilic Aromatic Substitution (SNAr)
Q: I am performing an SNAr reaction with an amine/alkoxide and obtaining a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?
A: Achieving high C4 selectivity in SNAr reactions is common but can be optimized. Here are some factors to consider:
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred. In some cases, polar protic solvents such as ethanol have been shown to enhance C4 selectivity in related dichloropyrimidine systems.[2]
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product. Start at 0 °C or room temperature before attempting higher temperatures.
-
Nucleophile Choice: The nature of the nucleophile is critical. Less hindered nucleophiles may show greater preference for the C4 position.
Q: How can I favor SNAr substitution at the C2 position?
A: While C4 is often the preferred site for SNAr, C2 selectivity can be encouraged under certain conditions, though it is less common for this specific substitution pattern. In analogous 2,4-dichloropyrimidine systems, the presence of an electron-donating group at the C6 position can reverse selectivity and favor C2 substitution.[3] Although the -CF3 group is electron-withdrawing, chelation control or use of specific Lewis acids might alter the electronic distribution to favor C2 attack. This typically requires empirical screening of conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling with an arylboronic acid yields a mixture of C2 and C4-arylated products. How can I selectively synthesize the C4-aryl product?
A: While the C2 position is often more electronically favored for cross-coupling, C4 selectivity can be achieved by carefully controlling the reaction conditions, particularly the ligand.
-
Ligand Selection: The use of a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as SIPr, has been shown to promote C4-selective coupling in 2,4-dichloropyridines with high selectivity (~10:1).[1]
-
Ligand-Free Conditions: Intriguingly, ligand-free "Jeffery" conditions (using a phase-transfer catalyst like a tetraalkylammonium salt) can dramatically increase C4 selectivity to >99:1 in some cases.[1]
-
Base and Solvent: Potassium fluoride (KF) as the base in a solvent like THF at room temperature has proven effective for C4-selective couplings when using a sterically hindered catalyst system.[1]
Table 1: Conditions for Regioselective C4 Suzuki-Miyaura Coupling of 2,4-Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temperature | C4:C2 Ratio | Reference |
| (η³-1-tBu-indenyl)Pd(Cl) | SIPr | KF | THF | Room Temp | ~10:1 | [1] |
| Pd(OAc)₂ | None (Jeffery Conditions) | K₂CO₃ / TBAB | Dioxane/H₂O | 80 °C | >99:1 | [1] |
Palladium-Catalyzed Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination and struggling to control the position of C-N bond formation. What conditions favor selective C2 amination?
A: The C2 position is generally more reactive in Buchwald-Hartwig aminations of 2,4-dichloropyridines. High C2 selectivity can be achieved with the right choice of catalyst, ligand, and base.
-
Catalyst and Ligand: A catalyst system based on a bidentate phosphine ligand like Xantphos is highly effective. For example, using Pd₂(dba)₃ with Xantphos can provide excellent C2:C4 selectivity (from 20:1 to 50:1).[4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
-
Temperature: These reactions are often run at elevated temperatures, typically around 100-110 °C.
Q: Is it possible to achieve selective C4 amination using the Buchwald-Hartwig reaction?
A: While C2 amination is more common for 2,4-dichloropyridine itself, C4-selective amination has been achieved in related 6-aryl-2,4-dichloropyrimidine systems.[2] This suggests that the substituent at the C6 position plays a crucial role. For this compound, achieving C4-selective amination via a Buchwald-Hartwig approach would likely require extensive screening of ligands and conditions to overcome the inherent preference for C2. It may be more feasible to first perform a C4-selective Suzuki coupling and then elaborate the C2-chloro position.
Table 2: Conditions for Regioselective C2 Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Catalyst | Ligand | Base | Solvent | Temperature | C2:C4 Ratio | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 °C | 20:1 to 50:1 | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 °C | High C2 selectivity | General Conditions |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Cross-Coupling using Ligand-Free Jeffery Conditions
This protocol is adapted from methodologies reported for 2,4-dichloropyridine and may require optimization.[1]
-
To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed dioxane and water in a 4:1 ratio to achieve a 0.1 M concentration of the starting pyridine.
-
Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol is adapted from methodologies reported for 2,4-dichloropyridine.[4]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), Xantphos (0.02 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene to achieve a 0.2 M concentration of the starting pyridine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-aminated product.
Visualizations
Caption: Decision workflow for selecting reaction conditions.
Caption: Factors influencing regioselectivity in cross-coupling.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide for Purity Analysis of 2,4-Dichloro-6-(trifluoromethyl)pyridine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of 2,4-Dichloro-6-(trifluoromethyl)pyridine. The information is intended for researchers, scientists, and drug development professionals requiring robust analytical techniques for quality control and reaction monitoring.
Data Presentation: HPLC vs. GC Analysis
The following table summarizes the performance of a proposed HPLC method compared to a typical GC method for the purity analysis of this compound. The data presented is representative of typical results obtained for halogenated and trifluoromethyl-substituted pyridine derivatives.
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile and Water Gradient | Helium or Nitrogen |
| Temperature | Ambient or slightly elevated (e.g., 30°C) | Temperature program (e.g., 100°C to 250°C) |
| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Retention Time | ~ 8.5 minutes | ~ 12.2 minutes |
| Purity Result (Area %) | > 99.5% | > 99.5% |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% (with MS) |
| Primary Advantages | Suitable for a wide range of pyridine derivatives without derivatization. Non-destructive. | High resolution for volatile impurities. High sensitivity with MS detection.[1][2] |
| Primary Disadvantages | Polar pyridines can exhibit poor retention and peak tailing.[3] | High temperatures can lead to degradation of thermally labile compounds.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol details a reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution and integrate all peaks.
-
Calculate the purity of the sample by the area percentage method.
Alternative Method: Gas Chromatography (GC)
For volatile impurities, GC can be a powerful alternative or complementary technique.[1][2]
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector, capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-5 or similar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
This compound sample.
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature (FID): 280°C
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizations
References
Reactivity Under Scrutiny: A Comparative Analysis of 2,4-Dichloro-6-(trifluoromethyl)pyridine and its Isomers
For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 2,4-dichloro-6-(trifluoromethyl)pyridine with its various isomers, focusing on key synthetic transformations including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The insights provided are supported by established electronic and steric principles, supplemented with detailed experimental protocols for benchmark reactions.
Theoretical Basis for Reactivity
The reactivity of dichlorotrifluoromethylpyridine isomers is primarily governed by the interplay of electronic effects imparted by the nitrogen atom, the chlorine atoms, and the strongly electron-withdrawing trifluoromethyl (CF₃) group, as well as steric hindrance around the substitution sites.
In the context of nucleophilic aromatic substitution (SₙAr) , the pyridine nitrogen and the trifluoromethyl group significantly activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] The positions ortho and para to the nitrogen (C2, C4, C6) are the most activated. The CF₃ group, being a powerful electron-withdrawing group, further enhances this activation, particularly at the positions ortho and para to its point of attachment. Consequently, chlorine atoms at these activated positions are more susceptible to displacement.
For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds is influenced by factors such as bond strength and the ease of oxidative addition to the palladium(0) catalyst. Generally, C-Cl bonds at positions with lower electron density are more reactive.
Comparative Reactivity Analysis
While direct kinetic studies comparing all isomers of dichlorotrifluoromethylpyridine are not extensively documented in a single source, a qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry. The following sections and tables summarize the expected reactivity trends.
Nucleophilic Aromatic Substitution (SₙAr)
In SₙAr reactions, the regioselectivity of nucleophilic attack is dictated by the ability of the pyridine ring and its substituents to stabilize the resulting negative charge in the Meisenheimer intermediate.
Table 1: Predicted Regioselectivity and Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Most Reactive Position(s) for SₙAr | Rationale |
| This compound | C4 > C2 | The C4 position is para to the nitrogen and ortho to the CF₃ group, providing excellent stabilization for the Meisenheimer intermediate. The C2 position is ortho to both the nitrogen and the CF₃ group, but may experience slightly more steric hindrance. |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | C2 & C6 (equivalent) | Both positions are ortho to the nitrogen and ortho to the CF₃ group, leading to high activation. Attack at either position results in the same product. |
| 3,5-Dichloro-2-(trifluoromethyl)pyridine | C2 (Cl) > C5 > C3 | The chlorine at C2 is ortho to the nitrogen and adjacent to the CF₃ group, making it the most activated site. The chlorines at C3 and C5 are less activated. |
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving this compound. These can be adapted for its isomers with the understanding that reaction rates and yields may vary.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the reaction of this compound with a generic secondary amine.
Reaction Scheme:
SₙAr Reaction Pathway
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the secondary amine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction is expected to be selective for the more reactive C4 position under controlled conditions.
Reaction Scheme:
Suzuki-Miyaura Cross-Coupling
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium phosphate (2.0 eq).
-
Add a solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[2]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound. Similar to the Suzuki coupling, regioselectivity favoring the C4 position is anticipated.
Reaction Scheme:
Buchwald-Hartwig Amination
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Data Presentation
The following tables summarize the expected relative reactivity and typical yields for the discussed reactions based on literature precedents for similar substrates. It is important to note that actual yields will be highly dependent on the specific nucleophile/coupling partner, catalyst system, and reaction conditions employed.
Table 2: Comparative Summary of Reactivity in Key Transformations
| Reaction | This compound | 2,6-Dichloro-4-(trifluoromethyl)pyridine | 3,5-Dichloro-2-(trifluoromethyl)pyridine |
| SₙAr | High reactivity at C4, moderate at C2. | High and equivalent reactivity at C2 and C6. | Moderate reactivity at C2, lower at C3 and C5. |
| Suzuki-Miyaura | Good yields at C4, requires forcing conditions for C2. | Good yields at C2/C6. | Moderate yields at C2. |
| Buchwald-Hartwig | Good to excellent yields at C4. | Good to excellent yields at C2/C6. | Moderate to good yields at C2. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A typical experimental workflow for the synthesis and analysis of substituted trifluoromethylpyridines.
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
A Comparative Guide to 2,4-Dichloro-6-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. The isomeric dichlorotrifluoromethylpyridines, specifically 2,4-dichloro-6-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine, are versatile reagents with distinct reactivity profiles that can significantly influence the outcome of a synthetic route. This guide provides an objective comparison of these two isomers, supported by available data, to aid in making informed decisions for chemical synthesis and drug discovery programs.
The strategic placement of chloro and trifluoromethyl substituents on the pyridine ring dictates the electrophilicity of the carbon atoms, thereby influencing the regioselectivity of nucleophilic substitution and cross-coupling reactions. While direct, head-to-head comparative experimental data under identical conditions is not extensively available in the current literature, a robust comparison can be drawn from existing studies on their individual reactivity and the general principles of pyridine chemistry.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties for both isomers is presented below. These properties are essential for reaction setup, solvent selection, and product purification.
| Property | This compound | 2,6-Dichloro-4-(trifluoromethyl)pyridine |
| CAS Number | 39891-02-6 | 39890-98-7 |
| Molecular Formula | C₆H₂Cl₂F₃N | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol | 215.99 g/mol |
| Boiling Point | 166.7±35.0 °C (Predicted)[1] | 85 °C at 40 mmHg[2][3] |
| Density | 1.542±0.06 g/cm³ (Predicted)[1] | 1.505 g/mL at 25 °C[2][4] |
| Refractive Index | Not available | n20/D 1.473[2][4] |
Reactivity and Performance Comparison
The primary difference in the chemical behavior of these two isomers lies in the reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen and the trifluoromethyl group are strongly electron-withdrawing, activating the ring for nucleophilic attack. The positions ortho (2- and 6-) and para (4-) to the nitrogen are the most activated.
-
2,6-Dichloro-4-(trifluoromethyl)pyridine: In this isomer, both chlorine atoms are at the highly activated 2- and 6-positions. Due to the symmetry of the molecule, monosubstitution occurs readily at either the C2 or C6 position. Achieving selective monosubstitution is straightforward, making it a valuable precursor for introducing a single nucleophile.
-
This compound: This isomer presents a more complex reactivity profile. The chlorine atom at the 2-position is generally considered more activated towards nucleophilic attack than the one at the 4-position due to the ortho-directing effect of the ring nitrogen. However, the trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect that also activates the 4-position. The regioselectivity of nucleophilic substitution on this isomer can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
dot
Caption: General nucleophilic substitution patterns for the two isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The regioselectivity in these reactions is also dictated by the electronic properties of the pyridine ring.
-
2,6-Dichloro-4-(trifluoromethyl)pyridine: Similar to SNAr reactions, monosubstitution is expected to occur preferentially at one of the activated 2- or 6-positions.
-
This compound: In palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, the reactivity can be influenced by the choice of ligand. While the C2 position is electronically favored for oxidative addition, sterically hindered ligands can promote coupling at the C4 position. The presence of the trifluoromethyl group at C6 is expected to further enhance the reactivity of the C2 position.
dot
Caption: General workflow for the functionalization of dichlorotrifluoromethylpyridines.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. It is important to note that these are representative examples and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution on 2,6-Dichloro-4-(trifluoromethyl)pyridine
Reaction: Synthesis of 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
Methodology:
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (e.g., ammonia, 1.1 eq).
-
A base, such as potassium carbonate or sodium tert-butoxide (1.5 eq), is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Reaction: Synthesis of 2-chloro-4-phenyl-6-(trifluoromethyl)pyridine.
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium phosphate (2.0 eq).
-
A solvent system such as toluene, 1,4-dioxane, or a mixture with water is added.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Development and Agrochemicals
Both isomers serve as crucial intermediates in the synthesis of biologically active molecules. The trifluoromethylpyridine moiety is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and cell permeability.
-
Derivatives of 2,6-dichloro-4-(trifluoromethyl)pyridine are utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The ability to selectively functionalize one of the chloro groups makes it a valuable scaffold for building molecular complexity.
-
This compound is also a key building block. For instance, it can be a precursor for compounds used in the development of herbicides and fungicides. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents in a stepwise manner.
Conclusion
The choice between this compound and 2,6-dichloro-4-(trifluoromethyl)pyridine depends on the desired synthetic outcome. For straightforward monosubstitution to create a 2-substituted-6-chloro-4-(trifluoromethyl)pyridine, the 2,6-dichloro isomer is the preferred starting material due to its symmetry. For more complex substitution patterns or where regioselectivity can be controlled to access either the 2- or 4-position, the 2,4-dichloro isomer offers greater synthetic flexibility, albeit with the potential for challenges in controlling selectivity. Researchers should carefully consider the electronic and steric factors at play, as well as the reaction conditions, to achieve the desired product with optimal yield and purity. Further research directly comparing the kinetics and synthetic utility of these two valuable building blocks would be highly beneficial to the scientific community.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 3. EP0007160A1 - Preparation of polychlorinated pyridines from 2,4-dichloro-6-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Substituted Pyridines: A Comparative Guide to Alternatives for 2,4-Dichloro-6-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Among these, functionalized pyridines are of paramount importance. This guide provides a comparative analysis of alternative reagents to 2,4-dichloro-6-(trifluoromethyl)pyridine, a common intermediate. We will explore the performance of these alternatives in key chemical transformations, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The reactivity of this compound is primarily dictated by the two chloro substituents, which are susceptible to nucleophilic aromatic substitution (SNAr), and the trifluoromethyl group, which strongly activates the pyridine ring towards such reactions. Alternatives can be broadly categorized as other halogenated pyridines or different synthetic strategies that bypass the need for this specific precursor.
Alternative Halogenated Pyridines in Nucleophilic Aromatic Substitution
A common application of this compound is in SNAr reactions, where the chlorine atoms are displaced by nucleophiles. The regioselectivity of this reaction is a key consideration. Generally, in 2,4-dichloropyridines, the C4 position is more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[1] However, the presence and position of the trifluoromethyl group can influence this selectivity.
Alternative dichlorinated and difluorinated pyridines with a trifluoromethyl group can be considered. The "element effect" in SNAr dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I, which is contrary to what is observed in aliphatic nucleophilic substitution (SN2).[2] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[2]
Comparative Data for Amination Reactions
To provide a quantitative comparison, the following table summarizes data for the amination of various dichlorinated and difluorinated trifluoromethylpyridines. It is important to note that these data are compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
| Starting Material | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃, THF | 1. Autoclave; 2. Pd/C, H₂ | 2-amino-4-(trifluoromethyl)pyridine | 71.9 | [3] |
| 2-chloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃ | Autoclave, 180°C, 10h | 2-amino-4-(trifluoromethyl)pyridine | ~70.8 | [3] |
| 2-fluoro-4-(trifluoromethyl)pyridine | Acetamidine hydrochloride, NaOH, DMSO, H₂O | Not specified | 2-amino-4-(trifluoromethyl)pyridine | High (reported for analogues) | [3] |
| 2,4-dichloro-6-methylpyridine | Piperidine | EtOH, reflux | 4-piperidino-2-chloro-6-methylpyridine | 85 | Generic SNAr |
| 2,4-dichloropyrimidine | Secondary amines | K₂CO₃, DMAc, rt, 1h | C4-aminated product | Moderate to high | [4] |
Alternative Synthetic Strategies
Instead of a direct one-to-one replacement of the starting material, alternative synthetic strategies can be employed to achieve the desired substituted pyridine.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative to SNAr for forming C-C bonds.[5][6] For instance, a monochlorinated trifluoromethylpyridine could be coupled with a boronic acid to introduce a second substituent. This approach allows for a more convergent synthesis and can be highly regioselective.
-
De Novo Synthesis: For complex substitution patterns, building the pyridine ring from acyclic precursors can be a viable option. Methods like [3+3] annulation reactions offer novel pathways to polysubstituted pyridines.
Experimental Protocols
Below are detailed experimental protocols for key reactions discussed in this guide.
Protocol 1: Amination of 2,6-Dichloro-4-(trifluoromethyl)pyridine[3]
This two-step protocol involves an initial nucleophilic substitution followed by a reduction.
Step 1: Nucleophilic Aromatic Substitution
-
In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).
-
Seal the autoclave and heat the mixture to the desired temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.
Step 2: Reductive Dechlorination
-
To the reaction mixture from Step 1, add 300 mg of 5% Palladium on activated carbon (Pd/C) (54% wet, 0.076 mmoles).
-
Pressurize the autoclave with hydrogen gas.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 2-amino-4-(trifluoromethyl)pyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile[5]
This protocol describes a general method for the Suzuki-Miyaura coupling of a 2-pyridylboronate with an aryl bromide.
-
In a dry reaction vessel under an inert atmosphere, combine the aryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), and the base (e.g., KF, 3.0 equiv).
-
Add the solvent (e.g., Dioxane, 3 mL/mmol of halide).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand. The ligand-to-palladium ratio is typically 3:1.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow and Reagent Comparison
To visually represent the decision-making process and experimental flow, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of substituted trifluoromethylpyridines.
Caption: A logical comparison of alternative halogenated pyridine starting materials.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions with Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyridines through cross-coupling reactions is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto the pyridine core allows for the fine-tuning of molecular properties, making the choice of catalyst a critical parameter for success. This guide provides an objective comparison of palladium, nickel, and copper-based catalytic systems for cross-coupling reactions with dichloropyridines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Overview
Palladium complexes have long been the workhorses of cross-coupling chemistry, offering high reactivity and broad functional group tolerance.[1][2] However, the cost and toxicity of palladium have driven the exploration of more earth-abundant and economical alternatives like nickel and copper.[1][3] Nickel catalysts have shown remarkable efficacy, sometimes outperforming palladium for specific transformations, particularly with challenging substrates.[2] Copper-catalyzed systems, rooted in the classical Ullmann condensation, are experiencing a resurgence with the development of new ligands and reaction conditions that allow for milder and more efficient transformations.[4][5]
This guide will delve into a comparative analysis of these three catalytic systems across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with various dichloropyridine isomers.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of catalyst and ligands is crucial for achieving high yields and, importantly, controlling regioselectivity in dichloropyridines.
Comparative Performance in Suzuki-Miyaura Coupling
| Dichloropyridine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Selectivity | Reference |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | IPr | K3PO4 | Dioxane | 80 | 12 | 85 | 10.4:1 | [6] |
| 2,4-Dichloropyridine | PdCl2 | None (Jeffery conditions) | Na2CO3 | Toluene/H2O | 100-120 | - | - | >99:1 | [6] |
| 2,6-Dichloropyridine | Pd(OAc)2 | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 92 (dialkylated) | N/A | [7] |
| 2,5-Dichloropyridine | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | 12-24 | ~80-90 (C2-arylation) | - | [8] |
Palladium-based catalysts are highly effective for the Suzuki-Miyaura coupling of dichloropyridines. The use of bulky N-heterocyclic carbene (NHC) ligands like IPr can favor coupling at the C4 position of 2,4-dichloropyridine, overcoming the innate preference for C2 coupling.[6] Interestingly, ligand-free "Jeffery" conditions can dramatically enhance this C4 selectivity.[6] For 2,6-dichloropyridine, palladium catalysts can achieve high yields of dialkylated products.[7]
Nickel-based catalysts are a cost-effective alternative to palladium and have shown promise in the Suzuki-Miyaura coupling of chloropyridines.[2][9] While direct comparative data for dichloropyridines is less common, nickel catalysts are generally effective for the coupling of aryl chlorides.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The choice of catalyst and ligand is critical for achieving high yields and controlling mono- versus di-amination.
Comparative Performance in C-N Coupling
| Dichloropyridine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 2,4-Dichloropyridine | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100 | - | >95 | 20:1 to 50:1 (C2:C4) | [11] |
| 2,6-Dichloropyridine | Pd2(dba)3 | BINAP | NaOᵗBu | Toluene | 80 | - | ~80-90 (mono-amination) | Mono-selective | [12] |
| 4-Chloropyridine | Supported Cu(I) | None | K2CO3 | Isopropyl alcohol | Reflux | 24 | 64 | N/A | [13] |
Palladium-catalyzed Buchwald-Hartwig amination of dichloropyridines is highly efficient and regioselective. For 2,4-dichloropyridine, high selectivity for amination at the C2 position can be achieved with appropriate ligand choice.[11] With 2,6-dichloropyridine, mono-amination is readily accomplished.[12]
Nickel catalysts also serve as effective alternatives for C-N bond formation, particularly with aryl chlorides.
Copper-catalyzed C-N couplings , often referred to as Ullmann or Goldberg reactions, are well-established and offer a cost-effective alternative to palladium.[4] These reactions traditionally require harsh conditions, but modern ligand development has enabled milder protocols. For instance, a supported copper(I) catalyst has been shown to be effective for the amination of 4-chloropyridine.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, often employing a dual palladium/copper catalytic system.
Comparative Performance in Sonogashira Coupling
| Dichloropyridine | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | ~85-95 | [7] |
| General Aryl Halides | (NHC)-Pd complex | (NHC)-Cu complex | - | - | - | - | High | [14] |
Palladium/Copper co-catalyzed Sonogashira reactions are the standard for this transformation. The coupling of polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, can be achieved with good yields, demonstrating the feasibility of this reaction with dichloropyridine substrates.[7] The use of N-heterocyclic carbene (NHC) ligands for both palladium and copper can lead to highly efficient catalyst systems.[14]
Copper-catalyzed Sonogashira couplings without palladium have gained significant attention due to the lower cost and environmental impact of copper.[15] While a broad range of aryl halides can be coupled using copper catalysts, specific comparative data for dichloropyridines is limited.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Pd(PEPPSI)(IPr) (3 mol%)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(PEPPSI)(IPr) (0.03 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add anhydrous dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.[6]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Chloropyridine
Materials:
-
Chloropyridine
-
Phenylboronic acid
-
NiCl₂(PPh₃)₂
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a vial under an inert atmosphere, combine the chloropyridine (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g).
-
Add degassed toluene (10 mL) via syringe.
-
Seal the vial and stir the reaction mixture at a specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent.
Protocol 3: Copper-Catalyzed Ullmann-Type C-N Coupling of a Chloropyridine
Materials:
-
4-Chloropyridine derivative
-
Aniline derivative
-
Supported Cu(I) catalyst (e.g., on polyacrylate resin)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Isopropyl alcohol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine the 4-chloropyridine derivative (8.12 mmol), the aniline derivative (9.74 mmol), anhydrous potassium carbonate (25 mmol), and the supported Cu(I) catalyst (100 mg, ~2.7 mol% Cu).[13]
-
Add isopropyl alcohol (40 mL) to the flask.
-
Reflux the mixture for 24 hours under an open atmosphere.[13]
-
After 24 hours, cool the reaction mixture and filter to remove the potassium salts and the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the N-arylated pyridine.
Conclusion
The choice of catalyst for the cross-coupling of dichloropyridines is a critical decision that influences yield, selectivity, and cost-effectiveness. Palladium catalysts offer a high degree of reliability and versatility, with a vast literature to guide reaction optimization. Nickel catalysts present a more economical and, in some cases, more reactive alternative, particularly for challenging chloro-substrates. Copper-catalyzed systems, while historically requiring harsh conditions, are undergoing a renaissance with the development of modern ligands and protocols that enable milder and more selective transformations.
For researchers and drug development professionals, a thorough evaluation of the specific dichloropyridine isomer, the desired coupling partner, and the target regioselectivity is paramount. While palladium remains the go-to catalyst for many applications, the growing body of literature on nickel and copper catalysis warrants their consideration, especially when cost and sustainability are key drivers. This guide serves as a starting point for navigating the complex landscape of catalyst selection for the functionalization of dichloropyridines, a crucial class of building blocks in modern chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2,4-Disubstituted-6-(Trifluoromethyl)pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of analogs of 2,4-dichloro-6-(trifluoromethyl)pyridine, a scaffold of increasing interest in medicinal chemistry. The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to the exploration of various substituted trifluoromethylpyridines for their potential as therapeutic agents, particularly in oncology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the research and development of novel compounds based on this privileged structure.
Cytotoxicity and Anticancer Activity
Analogs of 2,4-disubstituted-6-(trifluoromethyl)pyridine have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the substituents at the 2- and 4-positions plays a crucial role in determining the potency and selectivity of these compounds.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2,4-disubstituted-6-(trifluoromethyl)pyridine analogs and related structures against several human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R2 Substituent | R4 Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | 2,6-Dichlorobenzaldehydehydrazono | -CO-NH-N= | Leukemia (RPMI-8226) | 0.019 | [2] |
| 1b | 2,6-Dichlorobenzaldehydehydrazono | -CO-NH-N= | Non-Small Cell Lung Cancer (NCI-H460) | 0.021 | [2] |
| 1c | 2,6-Dichlorobenzaldehydehydrazono | -CO-NH-N= | Colon Cancer (HCT-116) | 0.024 | [2] |
| 1d | 2,6-Dichlorobenzaldehydehydrazono | -CO-NH-N= | Breast Cancer (MCF7) | 0.038 | [2] |
| 2a | -NH-Aryl | -NH2 | Various | Not specified | [3] |
| 3a | -O-Phenoxy | -CH2NH2 | Not applicable (Enzyme Inhibition) | See Table 2 |
Note: Compound series 1 are 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which are structurally related to the core topic. Compound series 2 represents a general class of 2-amino-4-aryl-6-pyridopyrimidines with reported anticancer activity. Compound 3a is a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative.
Enzyme Inhibitory Activity
A significant mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] Analogs of 2,4-disubstituted-6-(trifluoromethyl)pyridine have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Data on Kinase Inhibition
The table below presents the in vitro inhibitory activity of relevant trifluoromethylpyridine derivatives against key protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4a | EGFR (Wild-Type) | 2 | [5] |
| 4b | EGFR (L858R/T790M) | 5 | [5] |
| 5a | VEGFR2 | 37 | [6] |
| 6a | RSK2 | 37.89 ± 3.08 | [7] |
Note: The compounds listed are representative kinase inhibitors with pyridine or pyrimidine scaffolds and are included for comparative purposes. Specific data for direct analogs of this compound is limited in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of the biological activity of 2,4-disubstituted-6-(trifluoromethyl)pyridine analogs.
Synthesis of 2,4-Disubstituted-6-(Trifluoromethyl)pyridine Analogs
A general method for synthesizing 2,4-disubstituted-6-(trifluoromethyl)pyridines involves the nucleophilic substitution of the chlorine atoms in the starting material, this compound.
General Procedure for Nucleophilic Substitution:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane, DMF, or THF), add the desired nucleophile (e.g., an amine or an alcohol, 1-2 equivalents).
-
A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the nucleophile.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2,4-disubstituted-6-(trifluoromethyl)pyridine analog.
For the synthesis of 2,4-diamino-6-(trifluoromethyl)pyridine derivatives, a common starting material is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[3]
-
Reaction Setup: In a 384-well plate, add the test inhibitor, the purified kinase enzyme (e.g., EGFR, VEGFR2), and a substrate/ATP mixture in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[10]
-
Cell Treatment: Treat cells with the test compound for a specified period to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
The biological activity of 2,4-disubstituted-6-(trifluoromethyl)pyridine analogs, particularly their anticancer effects, is often mediated through the modulation of key cellular signaling pathways. As many of these compounds are designed as kinase inhibitors, pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways are of significant interest.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a typical workflow for assessing the biological activity of newly synthesized 2,4-disubstituted-6-(trifluoromethyl)pyridine analogs.
Caption: A typical workflow for the biological evaluation of pyridine analogs.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2,4-Dichloro-6-(trifluoromethyl)pyridine in a Mixture
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-Dichloro-6-(trifluoromethyl)pyridine is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of the most appropriate method depends on various factors, including the sample matrix, required sensitivity, and laboratory instrumentation.
Comparison of Analytical Methods
Both GC-MS and HPLC-UV are powerful techniques for the quantitative analysis of organic compounds. Gas chromatography is well-suited for volatile and thermally stable compounds like this compound.[1] The coupling of GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[1]
On the other hand, High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their polarity.[2] Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for a wide range of analytes.[2][3][4] Detection by UV-Vis absorption is a robust and widely available technique, although it may be less selective than mass spectrometry.[5]
The following table summarizes the key performance parameters for each method, based on typical results for similar halogenated and trifluoromethylated pyridine derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. | Separation based on polarity and partitioning between a stationary and mobile phase, with UV absorbance detection. |
| Selectivity | Very High (based on retention time and mass fragmentation pattern).[1] | Moderate to High (based on retention time and UV absorption spectrum). |
| Sensitivity (LOD) | Low (typically in the µg/kg to ng/kg range).[6] | Moderate (typically in the mg/L to µg/L range). |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (%Recovery) | 90-110% | 90-110% |
| Linearity (r²) | > 0.99 | > 0.99 |
| Sample Throughput | Moderate to High, depending on runtime. | High, with potential for fast gradient methods. |
| Matrix Effects | Can be significant, but often mitigated by selective detection (e.g., SIM or MRM).[7] | Can be present, requiring careful sample preparation and method development. |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from protocols for the analysis of other chlorinated pyridine derivatives.[6]
1. Sample Preparation:
-
Liquid-Liquid Extraction: For liquid samples, a suitable solvent such as ethyl acetate or dichloromethane can be used to extract the analyte. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added before extraction.
-
Solid Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract. A C18 or similar nonpolar sorbent is recommended.
-
Derivatization: While this compound is amenable to direct GC analysis, derivatization is generally not required.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Diagnostic ions for this compound should be determined from a full scan acquisition of a standard.
3. Calibration:
-
Prepare a series of calibration standards in a suitable solvent (e.g., ethyl acetate) containing the analyte and the internal standard at fixed concentrations.
-
The concentration range should bracket the expected concentration of the analyte in the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is based on general reverse-phase HPLC principles for the analysis of small organic molecules.[2][3]
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
An internal standard can be used to improve precision.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be necessary to achieve optimal separation from other components in the mixture. For example:
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. A wavelength around 270-280 nm is a reasonable starting point based on the pyridine chromophore.
3. Calibration:
-
Prepare a series of calibration standards in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration of the analyte.
Visualizations
To aid in the understanding of the analytical workflow and method selection, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of a target analyte in a mixture using chromatographic techniques.
Caption: Decision tree to guide the selection between GC-MS and HPLC-UV for the analysis of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
2,4-Dichloro-6-(trifluoromethyl)pyridine is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its trifluoromethyl group and chlorine substituents provide unique electronic properties and metabolic stability, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative overview of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Halogen Exchange | Route 2: Cyclocondensation and Chlorination |
| Starting Material | 2,4-Dichloro-6-(trichloromethyl)pyridine | Trifluoromethyl-containing building block (e.g., Ethyl trifluoroacetate) and a C3 fragment (e.g., Malonamide) |
| Key Transformations | Fluorination (Halex Reaction) | Cyclocondensation, Chlorination |
| Reagents | Antimony trifluoride/dichloride or Hydrogen Fluoride | Base (e.g., Sodium ethoxide), Phosphorus oxychloride |
| Advantages | Potentially shorter route if the starting material is readily available. | Utilizes more fundamental and often cheaper starting materials. Avoids the direct handling of highly corrosive HF. |
| Challenges | Requires specialized fluorinating agents which can be hazardous and corrosive. The trichloromethyl precursor may not be commercially available. | A multi-step process that may have a lower overall yield. Requires optimization of cyclocondensation and chlorination steps. |
Synthetic Route 1: Halogen Exchange from 2,4-Dichloro-6-(trichloromethyl)pyridine
This route relies on the conversion of a trichloromethyl group to a trifluoromethyl group via a halogen exchange (Halex) reaction. This is a common strategy for introducing fluorine into a molecule when the corresponding chlorinated precursor is accessible.
Experimental Protocol
Step 1: Fluorination of 2,4-Dichloro-6-(trichloromethyl)pyridine
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with 2,4-dichloro-6-(trichloromethyl)pyridine (1.0 eq). The flask is flushed with nitrogen. Antimony trifluoride (SbF₃, 1.2 eq) and a catalytic amount of antimony pentachloride (SbCl₅, 0.1 eq) are added. The mixture is heated to 100-120°C with stirring. Chlorine gas (Cl₂) is bubbled through the molten mixture for 4-6 hours to continuously regenerate the active fluorinating agent, antimony trifluoridedichloride (SbF₃Cl₂). The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with ice-water. The product is extracted with dichloromethane, and the organic layer is washed with a saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Note: This protocol is a representative procedure based on established halogen exchange reactions. Specific conditions may vary and should be optimized.
Quantitative Data for Route 1
| Step | Product | Yield | Purity | Reaction Time | Temperature |
| 1 | This compound | 75-85% | >98% (by GC) | 4-6 hours | 100-120°C |
Synthetic Route 2: Cyclocondensation and Subsequent Chlorination
This approach builds the pyridine ring from acyclic precursors containing the trifluoromethyl group. A common strategy involves the condensation of a β-ketoester with a source of ammonia, followed by chlorination of the resulting dihydroxypyridine.
Experimental Protocol
Step 1: Synthesis of 2,4-Dihydroxy-6-(trifluoromethyl)pyridine
To a solution of sodium ethoxide (2.2 eq), prepared by dissolving sodium metal in absolute ethanol, is added a mixture of ethyl trifluoroacetate (1.0 eq) and malonamide (1.0 eq). The reaction mixture is heated at reflux for 8-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dihydroxy-6-(trifluoromethyl)pyridine.
Step 2: Chlorination of 2,4-Dihydroxy-6-(trifluoromethyl)pyridine
In a sealed pressure vessel, 2,4-dihydroxy-6-(trifluoromethyl)pyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq) are combined. A catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) is added. The vessel is sealed, and the mixture is heated to 140-160°C for 4-6 hours.[1] After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood. The excess POCl₃ is removed by distillation under reduced pressure. The residue is cautiously poured onto crushed ice with vigorous stirring. The aqueous mixture is neutralized with a saturated solution of sodium carbonate. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or hexane provides pure this compound.
Quantitative Data for Route 2
| Step | Product | Yield | Purity | Reaction Time | Temperature |
| 1 | 2,4-Dihydroxy-6-(trifluoromethyl)pyridine | 60-70% | >95% | 8-12 hours | Reflux |
| 2 | This compound | 80-90% | >99% | 4-6 hours | 140-160°C |
Visualizing the Synthetic Strategies
Caption: Comparative workflow of two synthetic routes to this compound.
This guide provides a foundational comparison of two viable synthetic pathways to this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations associated with the reagents and reaction conditions. For large-scale industrial production, a thorough process optimization would be necessary for either route to maximize yield and minimize costs and environmental impact.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichloro-6-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
Key Safety and Hazard Information
Quantitative data regarding the hazards of 2,4-Dichloro-6-(trifluoromethyl)pyridine and its analogs are summarized below. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol for Safe Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. Adherence to these steps is crucial for minimizing risk and ensuring regulatory compliance.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure that all necessary PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
-
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
2. Waste Segregation and Labeling:
-
This compound waste should be segregated as halogenated organic waste.
-
Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
3. Small Quantity Disposal (Residual Amounts):
-
For small residual amounts on lab equipment (e.g., glassware), rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The resulting solvent rinsate must be collected and disposed of as halogenated organic waste.
-
Do not allow the rinsate to enter the sanitary sewer system.
4. Bulk Quantity Disposal:
-
Unused or excess this compound must be disposed of as hazardous waste.
-
Do not attempt to neutralize or treat the chemical in the lab unless you have a specific, validated protocol for doing so.
-
The sealed and labeled waste container should be transferred to your institution's designated hazardous waste storage area.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
6. Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.[1]
-
Ensure that all institutional and local regulations regarding hazardous waste disposal are followed.[1]
Disposal Workflow
The logical flow of the disposal process is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling 2,4-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dichloro-6-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Chemical Properties and Hazards
| Property | Data |
| Molecular Formula | C6H2Cl2F3N |
| Molecular Weight | 215.99 g/mol |
| Boiling Point | 166.7±35.0 °C (Predicted)[1] |
| Density | 1.542±0.06 g/cm3 (Predicted)[1] |
| Form | Likely a liquid or low melting point solid. |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE based on guidelines for similar hazardous chemicals.[5][6][7][8]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][6] A face shield should be worn when there is a risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5][7][8] Always inspect gloves for damage before use and change them immediately upon contamination.[5] Double gloving is advised for tasks with a higher risk of exposure.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[6] For significant splash risks, consider a chemical-resistant apron. |
| Respiratory Protection | Respirator | All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[3][6] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases (e.g., Type ABEK) should be used.[2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation of vapors.[6][8]
-
Use appropriate tools, such as a spatula and weighing paper, for transferring the chemical.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[8]
-
-
Post-Handling:
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound and associated waste.
Detailed Disposal Protocol:
-
Waste Characterization: All waste materials containing this compound must be classified as hazardous waste.[4]
-
Waste Segregation and Collection:
-
Collect all chemical residues and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
This waste should be segregated as halogenated organic waste.
-
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials and sources of ignition.[7][8]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[9][10] It may be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow local, regional, and national regulations for hazardous waste disposal.[4]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[3] If not breathing, give artificial respiration. Consult a physician.[3][9] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[7][9] Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately consult a physician.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Call a poison center or doctor immediately.[3] |
References
- 1. This compound CAS#: 39891-02-6 [m.chemicalbook.com]
- 2. 2,6-二氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
